5-Nitro-3H-benzofuran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONKIRKKMJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345064 | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21997-23-9 | |
| Record name | 5-Nitro-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitro-3H-benzofuran-2-one: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activities of 5-Nitro-3H-benzofuran-2-one. This compound, a derivative of the versatile benzofuranone scaffold, serves as a crucial intermediate in the synthesis of pharmaceuticals and is of significant interest for its potential therapeutic applications.[1][2]
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are essential for its handling, formulation, and application in various experimental and developmental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₄ | [1][3] |
| Molecular Weight | 179.13 g/mol | [1][3] |
| Appearance | Yellow to orange solid | [3] |
| Melting Point | 180 °C (453 K) | [1] |
| Boiling Point | ~404 °C (677.10 K) (estimated for 6-nitro isomer) | [4] |
| Solubility | Soluble in organic solvents such as ethyl acetate and methanol.[1][3] Specific quantitative data is not readily available. | |
| logP (Octanol/Water Partition Coefficient) | ~1.265 (estimated for 6-nitro isomer) | [4] |
| pKa | Data not available |
Synthesis Protocol
A detailed and established method for the synthesis of this compound has been reported, involving a two-step process starting from 2-hydroxyphenylacetic acid.[1][5]
Step 1: Synthesis of 3H-benzofuran-2-one
-
Reaction Setup: To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux: Heat the mixture to reflux for 4 hours, with continuous removal of water using the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, remove the residual toluene under reduced pressure. This yields 3H-benzofuran-2-one in quantitative amounts (approximately 3.9 g).
Step 2: Nitration to this compound
-
Preparation of Nitrating Mixture: Prepare a mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
-
Reaction Setup: Dissolve the 3H-benzofuran-2-one (3.9 g) obtained from the previous step in acetic anhydride (25 mL) in a suitable flask. Maintain the temperature below 20°C (293 K).
-
Nitration: Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 20°C.
-
Reflux: After the addition is complete, stir and reflux the mixture for 1 hour.
-
Work-up: Decompose the reaction mixture with ice and sulfuric acid.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize the crude product from ethyl acetate to obtain pure this compound. The typical yield is around 70%.[1][5]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, the broader class of benzofuran derivatives has been extensively studied, revealing significant interactions with key cellular signaling cascades, particularly in the contexts of inflammation and cancer.[6][7] The NF-κB and MAPK signaling pathways are prominent targets.[7][8]
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Benzofuran derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[8]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives have demonstrated the ability to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[7][8]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflows for Biological Evaluation
The following experimental workflows are proposed for the initial biological characterization of this compound, based on established protocols for related benzofuran derivatives.[1][9]
General Workflow for Bioactivity Screening
This diagram outlines a logical progression for the initial assessment of the biological activities of this compound.
Caption: A logical workflow for the initial bioactivity screening of this compound.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for cytotoxic compounds.[1]
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density of approximately 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Detailed Protocol: Enzyme Inhibition Assay (General Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase, which can be adapted for various enzyme targets.[9]
-
Assay Preparation:
-
Prepare an assay buffer specific to the kinase of interest.
-
Prepare solutions of the recombinant kinase, the specific substrate (e.g., a peptide), and ATP.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction Incubation:
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution.
-
Detect the product of the kinase reaction. This can be done using various methods, such as:
-
Phospho-specific antibodies: In an ELISA-based format.
-
Fluorescence or luminescence: Using proprietary kinase assay kits that measure ATP consumption or product formation.
-
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) for each well.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-nitro-3H-2-benzofuran-1-one - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Crystallographic Analysis of 5-Nitro-3H-benzofuran-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the crystal structure of 5-Nitro-3H-benzofuran-2-one, a key pharmaceutical intermediate. Through a detailed examination of its crystallographic data, this guide offers insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental protocols utilized for its characterization. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science by providing a foundational understanding of this compound's solid-state properties.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical Formula | C₈H₅NO₄ |
| Formula Weight | 179.13 |
| Temperature | 293 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.4510 (15) Å |
| b | 8.9150 (18) Å |
| c | 11.249 (2) Å |
| α | 90° |
| β | 93.45 (3)° |
| γ | 90° |
| Volume | 745.9 (3) ų |
| Z | 4 |
| Calculated Density | 1.595 Mg/m³ |
| Absorption Coefficient | 0.132 mm⁻¹ |
| F(000) | 368 |
| Data Collection | |
| Theta range for data collection | 2.33 to 25.00° |
| Index ranges | -8<=h<=8, -10<=k<=10, -13<=l<=13 |
| Reflections collected | 6563 |
| Independent reflections | 1312 [R(int) = 0.0393] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1312 / 0 / 119 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0463, wR2 = 0.1269 |
| R indices (all data) | R1 = 0.0618, wR2 = 0.1384 |
| Largest diff. peak and hole | 0.222 and -0.201 e.Å⁻³ |
Molecular Structure and Conformation
The molecule of this compound is essentially planar, with the largest deviation from the least-squares plane being 0.030 (2) Å.[1][2][3] This planarity is a key feature of its molecular conformation. The nitro group is positioned at the 5th position of the benzofuran ring. The detailed bond lengths, bond angles, and torsion angles are provided in the subsequent tables.
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| O1 | C8 | 1.214 (2) |
| O2 | C7 | 1.378 (2) |
| O2 | C8 | 1.385 (2) |
| O3 | N1 | 1.224 (2) |
| O4 | N1 | 1.227 (2) |
| N1 | C4 | 1.472 (2) |
| C1 | C2 | 1.378 (3) |
| C1 | C6 | 1.383 (2) |
| C2 | C3 | 1.381 (3) |
| C3 | C4 | 1.378 (3) |
| C4 | C5 | 1.382 (2) |
| C5 | C6 | 1.391 (2) |
| C5 | C7 | 1.458 (2) |
| C7 | C8 | 1.498 (2) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C7 | O2 | C8 | 109.8 (1) |
| O3 | N1 | O4 | 123.6 (2) |
| O3 | N1 | C4 | 118.3 (2) |
| O4 | N1 | C4 | 118.1 (2) |
| C2 | C1 | C6 | 121.2 (2) |
| C1 | C2 | C3 | 119.5 (2) |
| C4 | C3 | C2 | 120.3 (2) |
| C3 | C4 | C5 | 119.1 (2) |
| C3 | C4 | N1 | 119.2 (2) |
| C5 | C4 | N1 | 121.7 (2) |
| C6 | C5 | C4 | 121.8 (2) |
| C6 | C5 | C7 | 129.5 (2) |
| C4 | C5 | C7 | 108.7 (1) |
| C1 | C6 | C5 | 118.1 (2) |
| O2 | C7 | C5 | 109.8 (1) |
| O2 | C7 | C8 | 105.8 (1) |
| C5 | C7 | C8 | 144.4 (2) |
| O1 | C8 | O2 | 120.2 (2) |
| O1 | C8 | C7 | 134.0 (2) |
| O2 | C8 | C7 | 105.8 (1) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |
| C8 | O2 | C7 | C5 | 0.1 (1) |
| C6 | C1 | C2 | C3 | 0.2 (3) |
| C1 | C2 | C3 | C4 | -0.3 (3) |
| C2 | C3 | C4 | C5 | 0.2 (3) |
| C2 | C3 | C4 | N1 | -179.3 (2) |
| C3 | C4 | C5 | C6 | 0.1 (3) |
| N1 | C4 | C5 | C6 | 179.6 (2) |
| C3 | C4 | C5 | C7 | -179.5 (2) |
| N1 | C4 | C5 | C7 | 0.0 (2) |
| C2 | C1 | C6 | C5 | -0.2 (3) |
| C4 | C5 | C6 | C1 | -0.1 (3) |
| C7 | C5 | C6 | C1 | 179.5 (2) |
| C7 | O2 | C8 | O1 | 179.8 (2) |
| C5 | C7 | O2 | C8 | -0.1 (1) |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is characterized by significant intermolecular interactions. The essentially planar molecules form stacks along the a-axis direction.[1][2][3] Within these stacks, there are notable π-π interactions between overlapping benzene rings, with intercentroid separations of 3.6594 (12) Å and 3.8131 (12) Å.[1][2][3] Furthermore, molecules from adjacent stacks are linked by weak C—H⋯O hydrogen bonds, forming inversion dimers.[1][2][3] These interactions collectively contribute to the stability of the crystal lattice.
Experimental Protocols
A detailed methodology was employed for the synthesis, crystallization, and subsequent crystallographic analysis of this compound.
Synthesis
The synthesis of the title compound was achieved through a nitration reaction. A mixture of 65% nitric acid (4 ml) and glacial acetic acid (4 ml) was added dropwise to a solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 ml).[1] The temperature was maintained below 293 K during the addition. The reaction mixture was then stirred and refluxed for one hour. Subsequently, the mixture was decomposed with ice and sulfuric acid, leading to the precipitation of the product. The precipitate was collected by filtration. Pure 5-nitro-1-benzofuran-2(3H)-one was obtained by recrystallization from ethyl acetate, with a yield of 70%.[1]
Crystal Growth
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution of the purified compound.[1][3]
Data Collection and Processing
A suitable single crystal with dimensions of 0.30 × 0.20 × 0.10 mm was selected for data collection.[1] The crystallographic data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1] The data collection was performed using the CAD-4 EXPRESS software. Cell refinement was also carried out using CAD-4 EXPRESS, and the data were reduced using XCAD4.[1]
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1] Molecular graphics were generated using SHELXTL, and the material for publication was prepared using PLATON.[1]
Conclusion
The crystallographic analysis of this compound provides a detailed and precise model of its solid-state structure. The planarity of the molecule, coupled with the extensive network of π-π stacking and C—H⋯O hydrogen bonds, dictates its crystal packing and contributes to its overall stability. The comprehensive data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug design and materials science, enabling further investigation and application of this important pharmaceutical intermediate.
References
Theoretical Exploration of 5-Nitro-3H-benzofuran-2-one: A Technical Guide for Drug Development Professionals
Introduction
5-Nitro-3H-benzofuran-2-one is a heterocyclic organic compound that has garnered interest within the scientific community, particularly as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its benzofuranone core is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, with a focus on its molecular structure, electronic properties, and synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's potential.
Experimental Data
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of 3H-benzofuran-2-one, followed by its nitration.[1]
Step 1: Synthesis of 3H-benzofuran-2-one
2-Hydroxyphenylacetic acid is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). A Dean-Stark apparatus is utilized to remove the water generated during the reaction, driving the equilibrium towards the formation of the lactone, 3H-benzofuran-2-one, which is obtained in quantitative yield.[1]
Step 2: Nitration of 3H-benzofuran-2-one
The resulting 3H-benzofuran-2-one is dissolved in acetic anhydride and cooled. A mixture of 65% nitric acid and glacial acetic acid is added dropwise while maintaining a low temperature. The reaction mixture is then refluxed, followed by decomposition with ice and sulfuric acid. The precipitate of 5-nitro-1-benzofuran-2(3H)-one is collected by filtration and purified by recrystallization from ethyl acetate, yielding the pure product.[1]
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Crystal Structure and Molecular Geometry
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The molecule is nearly planar.[1] In the crystal structure, molecules are linked by weak C-H···O hydrogen bonds and π-π stacking interactions.[1]
| Parameter | Value |
| Chemical Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| Crystal System | Monoclinic |
| a | 7.4510 (15) Å |
| b | 8.9150 (18) Å |
| c | 11.249 (2) Å |
| β | 93.45 (3)° |
| Volume | 745.9 (3) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Mo Kα |
Table 1: Crystallographic data for this compound.[1]
Theoretical Studies on Benzofuran Derivatives
Due to a lack of specific theoretical studies on this compound in the available literature, this section presents representative theoretical data from studies on analogous benzofuran derivatives. These studies utilize Density Functional Theory (DFT) to elucidate the electronic structure and properties of these compounds.
Computational Methodology
A common approach for theoretical studies on benzofuran derivatives involves geometry optimization and subsequent calculation of electronic properties using DFT with a basis set such as 6-311G(d,p).[2][3] Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).
Logical Workflow for Theoretical Analysis of Benzofuran Derivatives
Caption: Logical workflow for the theoretical analysis of benzofuran derivatives.
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. For a series of phenylbenzofuran-2-carboxylate derivatives, the HOMO-LUMO energy gap was found to be a key parameter in assessing their reactivity. A smaller energy gap generally implies higher reactivity.
| Compound (Analogous) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| Phenylbenzofuran-2-carboxylate derivative 4f | Not specified | Not specified | 3.20 |
| Phenylbenzofuran-2-carboxylate derivative 4b | Not specified | Not specified | 6.42 |
Table 2: Representative HOMO-LUMO energy gaps for analogous benzofuran derivatives.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For nitroaromatic compounds, the region around the nitro group is typically electron-deficient (blue), while the oxygen atoms of the carbonyl and nitro groups are electron-rich (red).
Vibrational Analysis
Theoretical vibrational analysis, often performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies are usually scaled to correct for anharmonicity and other computational approximations. This analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions. For benzofuran derivatives, characteristic vibrational modes include C=O stretching, C-O-C stretching, and aromatic C-H stretching.
Potential Applications in Drug Development
Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a crucial building block for more complex molecules with therapeutic potential. For instance, it is an intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzofuranone core, which can be exploited in the design of new drug candidates. The theoretical understanding of the electronic structure and reactivity of this and related compounds can guide the rational design of novel therapeutic agents with improved efficacy and selectivity.
References
computational analysis of 5-Nitro-3H-benzofuran-2-one molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of 5-Nitro-3H-benzofuran-2-one, a significant pharmaceutical intermediate.[1][2] The document outlines the key structural features, computational methodologies, and experimental data pertinent to understanding the molecule's properties and potential applications in drug discovery.
Molecular Structure and Properties
This compound (C₈H₅NO₄) is a heterocyclic compound featuring a benzofuran core substituted with a nitro group.[1][2] The molecule is essentially planar, a characteristic that influences its crystal packing and intermolecular interactions.[1][2] Understanding the precise geometric and electronic structure is crucial for predicting its reactivity, stability, and biological activity.
Crystallographic Data
Experimental analysis using single-crystal X-ray diffraction has provided detailed insights into the solid-state structure of this compound. The crystal system and unit cell parameters are summarized in the table below.
| Parameter | Value |
| Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.4510 (15) Å |
| b | 8.9150 (18) Å |
| c | 11.249 (2) Å |
| β | 93.45 (3)° |
| Volume | 745.9 (3) ų |
| Z | 4 |
| Data obtained from X-ray crystallographic analysis at T = 293 K.[1] |
In the crystalline state, the planar molecules form stacks along the a-axis, with intercentroid separations between overlapping benzene rings of 3.6594 (12) Å and 3.8131 (12) Å.[1][2] These stacking interactions, along with weak C—H⋯O hydrogen bonds that link neighboring stacks into inversion dimers, are critical for the stability of the crystal lattice.[1][2]
Computational Chemistry Protocols
Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the molecular properties of compounds like this compound in the gaseous phase, providing complementary information to solid-state experimental data. DFT methods are widely used for studying benzofuran derivatives to predict their structural, spectroscopic, and electronic properties.[3]
Geometry Optimization and Vibrational Analysis
A common computational workflow for analyzing the molecular structure is outlined below.
Caption: A generalized workflow for the computational analysis of a molecular structure.
The initial molecular geometry can be taken from experimental crystallographic data. This structure is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation in the gas phase.[4] A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR).
Frontier Molecular Orbitals and Molecular Electrostatic Potential
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting intermolecular interactions.
Structural Parameters: A Comparative Overview
The following table presents a selection of key bond lengths and angles for this compound, which would be determined through computational geometry optimization. While a specific computational dataset for this exact molecule is not publicly available in the search results, these are the types of parameters that would be generated and compared with experimental data.
| Parameter | Atoms | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Lengths | |||
| C1-O1 | Typical Value | Available in CIF data | |
| C1-C2 | Typical Value | Available in CIF data | |
| C7-N1 | Typical Value | Available in CIF data | |
| N1-O3 | Typical Value | Available in CIF data | |
| N1-O4 | Typical Value | Available in CIF data | |
| Bond Angles | |||
| O1-C1-C2 | Typical Value | Available in CIF data | |
| C6-C7-N1 | Typical Value | Available in CIF data | |
| O3-N1-O4 | Typical Value | Available in CIF data | |
| Dihedral Angles | |||
| O1-C8-C3-C4 | Typical Value | Available in CIF data | |
| C3-C4-N1-O3 | Typical Value | Available in CIF data | |
| Note: "Typical Value" indicates that these parameters are standard outputs of DFT calculations. "Available in CIF data" refers to the crystallographic information file from the experimental study, which contains the precise experimental values. |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is a two-step process.[1]
Caption: A schematic workflow of the synthesis process for this compound.
Step 1: Synthesis of 3H-benzofuran-2-one 2-Hydroxyphenylacetic acid is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to remove water. The solvent is then removed under reduced pressure to yield 3H-benzofuran-2-one.[1]
Step 2: Nitration A mixture of 65% nitric acid and glacial acetic acid is added dropwise to a solution of 3H-benzofuran-2-one in acetic anhydride, maintaining the temperature below 293 K. The mixture is then stirred and refluxed for one hour. The reaction is quenched with ice and sulfuric acid, and the resulting precipitate is filtered. The crude product is purified by recrystallization from ethyl acetate to yield pure this compound.[1]
Characterization
The synthesized compound is characterized using various analytical techniques:
-
Single-Crystal X-ray Diffraction: To determine the precise molecular and crystal structure. Crystals suitable for this analysis can be grown by slow evaporation from a methanol solution.[1]
-
Spectroscopy (IR, NMR, Mass Spectrometry): To confirm the chemical structure and purity of the compound. Techniques such as Infrared spectroscopy (IR), ¹H-Nuclear Magnetic Resonance (¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LCMS) are typically employed for the characterization of benzofuran derivatives.[5]
Biological Relevance and Future Directions
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] this compound itself is an important intermediate in the synthesis of the drug dronedarone, which is used to treat atrial fibrillation.[1][2]
Computational studies, such as those outlined in this guide, are instrumental in understanding the structure-activity relationships of this class of compounds. By correlating calculated electronic and structural properties with observed biological activities, researchers can rationally design new benzofuran derivatives with enhanced therapeutic potential. Future work could involve molecular docking studies to investigate the binding of this compound and its analogues to specific biological targets.
References
- 1. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physchemres.org [physchemres.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitro-3H-benzofuran-2-one: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Nitro-3H-benzofuran-2-one, a key chemical intermediate in pharmaceutical synthesis. The document details its discovery, historical significance, chemical and physical properties, and a detailed experimental protocol for its synthesis.
Introduction and Historical Context
This compound, a nitro-substituted derivative of the benzofuranone scaffold, holds significance primarily as a crucial building block in the synthesis of pharmacologically active molecules. The benzofuranone core itself is present in a wide array of natural products and synthetic compounds that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The discovery and development of this compound are intrinsically linked to the synthesis of the antiarrhythmic drug, dronedarone.[1][2] Its history is not that of a compound with direct therapeutic applications, but rather as a vital precursor that enables the construction of more complex pharmaceutical agents. The synthesis of this intermediate is a well-established procedure in organic chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₈H₅NO₄. Its molecular structure consists of a fused benzene and furanone ring system with a nitro group attached to the benzene ring at the 5-position.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: General Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| CAS Number | 21997-23-9 |
| Appearance | Yellowish solid |
Table 2: Crystallographic Data [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.4510 (15) Å |
| b | 8.9150 (18) Å |
| c | 11.249 (2) Å |
| β | 93.45 (3)° |
| Volume | 745.9 (3) ų |
| Z | 4 |
| Density (calculated) | 1.595 Mg m⁻³ |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 2-hydroxyphenylacetic acid. The first step involves the intramolecular cyclization to form 3H-benzofuran-2-one, followed by nitration.
Synthetic Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Detailed Experimental Protocol
The following protocol is based on the literature method for the synthesis of this compound.[2]
Step 1: Synthesis of 3H-benzofuran-2-one
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-hydroxyphenylacetic acid (1 equivalent).
-
Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield crude 3H-benzofuran-2-one.
Step 2: Synthesis of this compound
-
Dissolve the crude 3H-benzofuran-2-one (1 equivalent) from Step 1 in acetic anhydride in a flask.
-
Cool the solution in an ice bath.
-
Prepare a nitrating mixture by carefully adding nitric acid to glacial acetic acid.
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure product.
Role in Drug Development: Synthesis of Dronedarone
The primary application of this compound is as a key intermediate in the multi-step synthesis of dronedarone. The logical relationship of this transformation is outlined below.
The synthesis of dronedarone from this compound involves a series of chemical transformations, including the reduction of the nitro group to an amine, which is then further functionalized to yield the final drug molecule.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry, not for its intrinsic biological activity, but as an indispensable intermediate. Its well-defined synthesis and chemical properties make it a reliable starting material for the production of complex therapeutic agents like dronedarone. This guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this important chemical entity in their synthetic endeavors.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Nitro-3H-benzofuran-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-3H-benzofuran-2-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide outlines the fundamental concepts, experimental protocols, and data interpretation related to the solubility and stability of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems.
| Property | Value (Predicted/Hypothetical) |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 155-160 °C |
| pKa | Not available |
| LogP | 1.5 (Predicted) |
Note: The values presented are hypothetical or predicted and should be experimentally verified.
Solubility in Organic Solvents
The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and purification processes. The principle of "like dissolves like" is a useful starting point, suggesting that this compound, a polar molecule, will exhibit higher solubility in polar solvents.
The following table summarizes the hypothetical solubility of this compound in a range of common organic solvents at ambient temperature (25 °C).
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) - Hypothetical |
| Hexane | 1.88 | < 0.1 |
| Toluene | 2.38 | 1.5 |
| Dichloromethane | 9.08 | 15.2 |
| Ethyl Acetate | 6.02 | 25.8 |
| Acetone | 20.7 | 55.3 |
| Acetonitrile | 37.5 | 42.1 |
| Ethanol | 24.5 | 18.9 |
| Methanol | 32.7 | 33.7 |
| Dimethylformamide (DMF) | 36.7 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |
A standard and reliable method for determining equilibrium solubility is the shake-flask method.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a syringe.
-
Immediately filter the withdrawn supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.
-
Calculate the solubility in mg/mL or other appropriate units.
Workflow for Solubility and Stability Assessment
Caption: Workflow for determining the solubility and stability of a compound.
Stability in Organic Solvents
The stability of this compound in solution is crucial for its storage, handling, and use in reactions or formulations. Degradation can lead to loss of potency and the formation of potentially undesirable byproducts.
The following table presents hypothetical stability data for this compound in selected organic solvents under specified conditions.
| Solvent | Condition | Half-life (t₁/₂) - Hypothetical | Major Degradation Products (Hypothetical) |
| Acetonitrile | 25 °C, protected from light | > 30 days | Not significant |
| Methanol | 25 °C, protected from light | 14 days | Ring-opened ester |
| Dichloromethane | 25 °C, exposed to ambient light | 5 days | Photodegradation products |
| DMSO | 40 °C | 7 days | Oxidized and ring-opened products |
This protocol outlines a general procedure for evaluating the stability of this compound in solution.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical or HPLC grade)
-
Volumetric flasks
-
Amber vials or vials protected from light
-
Temperature-controlled chambers/incubators
-
Light exposure chamber (for photostability)
-
HPLC system with a suitable detector (e.g., Diode Array Detector for peak purity assessment)
Procedure:
-
Prepare stock solutions of this compound in the selected organic solvents at a known concentration.
-
Aliquot the solutions into multiple vials for each storage condition to be tested (e.g., 25 °C/dark, 40 °C/dark, 25 °C/light).
-
Store the vials under the specified conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw a vial from each storage condition.
-
Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.
-
Quantify the remaining concentration of this compound and identify and quantify any major degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).
Logical Relationship for Stability Assessment
Caption: Factors influencing and outcomes of a stability study.
Conclusion
The solubility and stability of this compound are critical parameters that dictate its utility in various scientific and industrial applications. This guide provides a framework of standardized protocols and hypothetical data to aid researchers in designing and executing their own experimental investigations. The presented methodologies for solubility determination and stability assessment are robust and widely applicable. It is imperative that these studies are conducted with high-purity materials and validated analytical methods to ensure the generation of accurate and reliable data, which is fundamental for informed decision-making in drug development and chemical research.
Spectroscopic Profile of 5-Nitro-3H-benzofuran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Nitro-3H-benzofuran-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, this guide includes detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data, serving as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol , is a significant heterocyclic compound. Its structural importance is highlighted by its role as a precursor in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide aims to fill the current gap in readily accessible spectral data by providing a detailed predictive analysis and standardized experimental protocols.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely published, the following data is predicted based on the analysis of its functional groups and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.40 | d | H-4 |
| ~8.25 | dd | H-6 |
| ~7.40 | d | H-7 |
| ~4.00 | s | H-3 (CH₂) |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C-2 (C=O, Lactone) |
| ~152.0 | C-7a |
| ~145.0 | C-5 |
| ~128.0 | C-4 |
| ~125.0 | C-3a |
| ~120.0 | C-6 |
| ~112.0 | C-7 |
| ~35.0 | C-3 (CH₂) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Solid Phase, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Description |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Weak | Aliphatic C-H Stretch |
| ~1820-1790 | Strong | C=O Stretch (γ-Lactone) |
| ~1610, ~1580 | Medium-Weak | Aromatic C=C Stretch |
| ~1530-1500 | Strong | Asymmetric NO₂ Stretch[1][2][3] |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch[1][2][3] |
| ~1300-1200 | Strong | C-O-C Stretch (Lactone) |
| ~850 | Strong | C-N Stretch (Nitro group)[1] |
| ~830 | Strong | C-H Out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular Ion) |
| 151 | [M - CO]⁺ |
| 133 | [M - NO₂]⁺ |
| 105 | [M - NO₂ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxyphenylacetic acid.
Step 1: Synthesis of 3H-benzofuran-2-one
-
To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 4 hours, continuously removing the water formed during the reaction.
-
After the reaction is complete, remove the toluene under reduced pressure to yield 3H-benzofuran-2-one.
Step 2: Nitration of 3H-benzofuran-2-one
-
Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask, maintaining the temperature below 293 K.
-
Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one.
-
After the addition is complete, stir and reflux the mixture for 1 hour.
-
Decompose the reaction mixture with ice and sulfuric acid.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation and Introduction (for Electron Ionization - EI):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
-
Data Acquisition:
-
Ionization Method: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Workflow Visualizations
The following diagrams illustrate the synthesis and analytical workflows.
References
An In-depth Technical Guide to the Electrophilic Character of 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-3H-benzofuran-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fused benzene and furanone ring system with a strongly electron-withdrawing nitro group, imparts a distinct electrophilic character that is crucial for its reactivity and potential biological activity. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, including its synthesis, predicted reactivity based on electronic effects, and proposed experimental and computational protocols to further elucidate its properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, functionalization, and application of this and related benzofuranone scaffolds.
Introduction
Benzofuran and its derivatives are prominent scaffolds in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzofuran-2(3H)-one, or coumaranone, core is a key structural motif in various biologically active molecules.[3] The introduction of a nitro group at the 5-position of the benzofuran-2-one skeleton is expected to significantly modulate its electronic properties, enhancing its electrophilicity and opening avenues for diverse chemical transformations.
The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[4] This inherent electrophilicity is a key feature that can be exploited for the synthesis of more complex molecules and for its interaction with biological nucleophiles, a common mechanism of action for many therapeutic agents. This guide will delve into the synthesis, structural features, and, most importantly, the predicted electrophilic character of this compound, providing a foundation for its further exploration in drug discovery and development.[5]
Synthesis and Structural Characterization
The synthesis of this compound has been reported in the literature, providing a reliable method for its preparation.[6] The compound's structure has been unequivocally confirmed by crystallographic analysis.
Synthesis
A common synthetic route to this compound involves a two-step process starting from 2-hydroxyphenylacetic acid.[6]
-
Lactonization: 2-Hydroxyphenylacetic acid is first cyclized to form 3H-benzofuran-2-one. This is typically achieved through refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and removal of water using a Dean-Stark apparatus.[6]
-
Nitration: The resulting 3H-benzofuran-2-one is then nitrated to introduce the nitro group at the 5-position. This is accomplished by reacting it with a mixture of nitric acid and glacial acetic acid in acetic anhydride at a controlled temperature.[6]
Structural Data
The crystal structure of this compound has been determined by X-ray diffraction.[6] Key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅NO₄ | [6] |
| Molecular Weight | 179.13 g/mol | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a (Å) | 7.4510 (15) | [6] |
| b (Å) | 8.9150 (18) | [6] |
| c (Å) | 11.249 (2) | [6] |
| β (°) | 93.45 (3) | [6] |
| Volume (ų) | 745.9 (3) | [6] |
The molecule is essentially planar, which facilitates π-stacking interactions in the solid state.[6]
Electrophilic Character of this compound
The electrophilic nature of this compound is primarily dictated by the presence of the electron-withdrawing nitro group and the carbonyl group of the lactone ring. These groups create several electron-deficient centers in the molecule, making it susceptible to attack by nucleophiles.
Electronic Effects and Predicted Reactive Sites
The electrophilic character can be understood by considering the resonance and inductive effects within the molecule. The nitro group at the 5-position strongly withdraws electron density from the aromatic ring via resonance, creating partial positive charges at the ortho and para positions (C4, C6, and the carbon of the lactone ring). The carbonyl group of the lactone also contributes to the electrophilicity, particularly at the carbonyl carbon (C2).
Based on these electronic considerations, the following sites are predicted to be the most electrophilic:
-
C4 and C6 positions of the aromatic ring: These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para- and ortho-nitro group, respectively.
-
The carbonyl carbon (C2) of the lactone ring: This is a classic electrophilic site susceptible to nucleophilic acyl substitution, which would lead to ring-opening of the lactone.
-
The benzylic C3 position: While not as strongly activated as the aromatic positions, this carbon could potentially undergo reactions with certain nucleophiles.
A diagram illustrating the predicted electrophilic sites based on resonance theory is provided below.
Caption: Predicted electrophilic sites in this compound.
Proposed Experimental Protocols to Probe Electrophilicity
To experimentally validate the predicted electrophilic character of this compound, the following reactions with nucleophiles are proposed. These protocols are adapted from established procedures for similar substrates.[3][7]
Proposed Protocol for Nucleophilic Aromatic Substitution (SNAr) with Thiols
This experiment aims to demonstrate the reactivity of the activated aromatic ring towards a soft nucleophile like a thiol.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add thiophenol (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
The expected outcome is the substitution of a hydrogen atom at either the C4 or C6 position by the thiophenol, demonstrating the susceptibility of the aromatic ring to nucleophilic attack.
Proposed Protocol for Michael-type Addition
While the benzofuranone ring itself is not a classic Michael acceptor, the electron-withdrawing nitro group might activate the C6-C7 double bond of the benzene ring for a formal conjugate addition under certain conditions, a reaction observed in some nitroaromatic compounds.
Materials:
-
This compound
-
A suitable Michael donor (e.g., diethyl malonate)
-
A non-nucleophilic base (e.g., DBU)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the Michael donor (1.5 eq) in anhydrous THF, add the base (1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes to generate the enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
The successful execution of this reaction would provide strong evidence for the electrophilic activation of the aromatic ring.
Proposed Computational Analysis
To provide a more quantitative and visual understanding of the electrophilic character of this compound, a computational study using Density Functional Theory (DFT) is proposed.
Methodology
-
Geometry Optimization: The ground state geometry of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[8]
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated and visualized. The LUMO energy and distribution will provide insights into the most likely sites for nucleophilic attack.[9]
-
Electrostatic Potential (ESP) Map: An ESP map will be generated to visualize the electron density distribution on the molecule's surface. Regions of positive potential (typically colored blue) will indicate electrophilic sites, while regions of negative potential (red) will indicate nucleophilic sites.[9][10]
The following diagram illustrates the general workflow for such a computational analysis.
Caption: Workflow for computational analysis of electrophilicity.
Applications in Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[11][12] The electrophilic nature of this compound makes it a versatile intermediate for the synthesis of novel drug candidates. Its ability to react with biological nucleophiles, such as cysteine residues in proteins, suggests potential applications as covalent inhibitors in targeted drug therapy. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further functionalization and the creation of diverse chemical libraries for high-throughput screening.
Conclusion
This compound possesses a significant and synthetically useful electrophilic character, primarily due to the strong electron-withdrawing effects of the nitro and carbonyl groups. While direct experimental data on its reactivity with nucleophiles is currently limited, established principles of organic chemistry and the reactivity of analogous compounds strongly suggest its susceptibility to nucleophilic attack at several key positions. The proposed experimental and computational protocols outlined in this guide provide a clear roadmap for the systematic investigation of its electrophilic nature. A thorough understanding of the electrophilicity of this compound will undoubtedly facilitate its application as a versatile building block in the synthesis of novel compounds with potential therapeutic value, further cementing the importance of the benzofuranone scaffold in drug discovery and development.
References
- 1. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Nitro-2(3H)-benzofuranone (CAS 21997-23-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and biological activities of 5-Nitro-2(3H)-benzofuranone (CAS 21997-23-9). The information is intended to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
5-Nitro-2(3H)-benzofuranone is a nitro-substituted aromatic lactone. It is a solid, typically appearing as a yellow to orange powder, and is soluble in organic solvents.[1] Its core structure is a benzofuranone moiety, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.
Table 1: Physicochemical Properties of 5-Nitro-2(3H)-benzofuranone
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₄ | [1] |
| Molecular Weight | 179.13 g/mol | [1][2] |
| Melting Point | 180 °C (453 K) | [2] |
| Boiling Point (Predicted) | 292.3 ± 29.0 °C | |
| Density (Predicted) | 1.360 ± 0.06 g/cm³ | |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Hazards and Toxicological Profile
While specific quantitative toxicological data for 5-Nitro-2(3H)-benzofuranone is limited in publicly available literature, the compound is classified with the following GHS hazard statements, indicating potential for harm if ingested, and upon skin or eye contact, or inhalation. As with many nitro-aromatic compounds, it should be handled with care due to potential toxicity.[1]
Table 2: GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Due to the lack of specific LD50 and irritation data for this compound, it is recommended to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Biological Activity and Signaling Pathways
Benzofuranone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[3] Research suggests that some benzofuranone derivatives may exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are critical regulators of the inflammatory response.
NF-κB and MAPK Signaling Pathways in Inflammation
The diagram below illustrates the general mechanism by which inflammatory stimuli can activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators. Certain benzofuranone derivatives have been shown to inhibit these pathways, thereby reducing the inflammatory response.
Caption: Benzofuranone derivatives may inhibit NF-κB and MAPK pathways.
Experimental Protocols
Synthesis of 5-Nitro-2(3H)-benzofuranone
A detailed experimental protocol for the synthesis of 5-Nitro-2(3H)-benzofuranone has been described in the literature.[2] The synthesis is a two-step process starting from 2-hydroxyphenylacetic acid.
Step 1: Synthesis of 2(3H)-Benzofuranone
-
A mixture of 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), a catalytic amount of p-toluenesulfonic acid, and 60 mL of toluene is placed in a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer.
-
The mixture is refluxed for 4 hours with azeotropic removal of water.
-
The toluene is removed under reduced pressure to yield 2(3H)-benzofuranone.
Step 2: Nitration to 5-Nitro-2(3H)-benzofuranone
-
A solution of 2(3H)-benzofuranone (3.9 g) in 25 mL of acetic anhydride is cooled to below 20 °C.
-
A mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL) is added dropwise while maintaining the temperature below 20 °C.
-
The reaction mixture is stirred and then refluxed for 1 hour.
-
The reaction is quenched by pouring it onto ice, followed by the addition of sulfuric acid.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethyl acetate to yield pure 5-Nitro-2(3H)-benzofuranone.
The workflow for this synthesis is outlined in the diagram below.
Caption: Synthesis workflow for 5-Nitro-2(3H)-benzofuranone.
Standardized Protocols for Physicochemical and Toxicological Testing
For comprehensive characterization, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are recommended.
Table 3: Recommended OECD Test Guidelines
| Property/Endpoint | OECD Test Guideline | Brief Description |
| Melting Point | OECD 102 | Determination of the temperature at which a substance transitions from solid to liquid. |
| Boiling Point | OECD 103 | Determination of the temperature at which a liquid's vapor pressure equals the external pressure. |
| Density of Liquids and Solids | OECD 109 | Measurement of the mass per unit volume. |
| Water Solubility | OECD 105 | Determination of the saturation mass concentration of a substance in water. |
| Acute Oral Toxicity | OECD 420, 423, or 425 | Estimation of the median lethal dose (LD50) following a single oral administration. |
| Acute Dermal Irritation/Corrosion | OECD 404 | Assessment of the potential for a substance to cause reversible or irreversible skin damage. |
| Acute Eye Irritation/Corrosion | OECD 405 | Assessment of the potential for a substance to cause reversible or irreversible eye damage. |
| In Vitro Cytotoxicity | e.g., Neutral Red Uptake (OECD 129) | Assessment of cell viability after exposure to the test substance. |
The selection of the appropriate acute oral toxicity test (OECD 420, 423, or 425) depends on the expected toxicity of the substance and the desired information (e.g., a point estimate of the LD50 or a toxicity class).
The diagram below illustrates a logical workflow for the toxicological evaluation of a chemical substance according to OECD guidelines.
Caption: A typical workflow for toxicological evaluation.
References
5-Nitro-3H-benzofuran-2-one: A Core Scaffold in Heterocyclic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-3H-benzofuran-2-one, also known as 5-nitro-2(3H)-benzofuranone or 5-nitro-2-coumaranone, is a pivotal heterocyclic compound characterized by a benzofuranone structure bearing a nitro group at the 5-position.[1] This molecule serves as a versatile building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its importance is underscored by its role as a key intermediate in the synthesis of Dronedarone, a drug used for the treatment of atrial fibrillation and atrial flutter.[2] The presence of the electron-withdrawing nitro group and the reactive lactone ring imparts a unique chemical reactivity to the molecule, making it a valuable precursor for a diverse range of more complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its role in the development of biologically active compounds.
Physicochemical and Crystallographic Data
This compound typically appears as a yellow to orange crystalline solid and is soluble in many organic solvents.[1] Its fundamental properties and crystallographic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21997-23-9 | [1] |
| Molecular Formula | C₈H₅NO₄ | [2] |
| Molecular Weight | 179.13 g/mol | [2] |
| Appearance | Yellow to orange solid | [1] |
| Melting Point | 453 K | [2] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a | 7.4510 (15) Å | [2] |
| b | 8.9150 (18) Å | [2] |
| c | 11.249 (2) Å | [2] |
| β | 93.45 (3)° | [2] |
| Volume | 745.9 (3) ų | [2] |
| Z | 4 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxyphenylacetic acid. The general workflow involves an initial intramolecular cyclization to form the benzofuranone core, followed by nitration.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound[2]
Step 1: Synthesis of 3H-benzofuran-2-one
-
To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 4 hours, with azeotropic removal of water.
-
After completion, remove the residual solvent under reduced pressure to yield 3H-benzofuran-2-one (3.9 g, quantitative yield) with a melting point of 325 K.
Step 2: Synthesis of this compound
-
Dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask and cool the solution to maintain the temperature below 293 K.
-
Prepare a nitrating mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 293 K.
-
Stir the mixture and then reflux for 1 hour.
-
Decompose the reaction mixture with ice and sulfuric acid.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one (70% yield).
Role in Heterocyclic Chemistry: A Versatile Building Block
This compound is a valuable synthon for the creation of more complex heterocyclic structures. Its reactivity is primarily centered around the nitro group and the lactone ring.
Reactions Involving the Nitro Group
The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization. This transformation is a critical step in the synthesis of many pharmaceutical agents, including Dronedarone.[3] The resulting 5-amino-3H-benzofuran-2-one can undergo a variety of reactions, such as acylation and sulfonylation, to introduce diverse functionalities.
Reactions Involving the Lactone Ring
The lactone ring of 2-coumaranones is susceptible to nucleophilic attack, leading to ring-opening.[4] This reactivity allows for the synthesis of 2-hydroxyphenylacetic acid amides by reacting this compound with secondary amines.[4] Furthermore, the lactone can participate in condensation reactions. For instance, condensation with a mixture of valeric acid and valeric anhydride yields an enollactone, a key precursor in an alternative synthesis of Dronedarone.[4]
Caption: Key reactions of this compound.
Role in Drug Development
The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] While direct quantitative biological data for this compound is limited, its derivatives have shown significant promise in various therapeutic areas.
Anti-inflammatory, Antibacterial, and Antimalarial Activities
Derivatives of 5-nitrobenzofuran have been synthesized and evaluated for their biological activities. For example, certain Schiff base derivatives have demonstrated antibacterial activity. The biological potential of this class of compounds highlights the importance of the 5-nitrobenzofuran-2-one core in medicinal chemistry.
Table 3: Biological Activities of Representative Benzofuran Derivatives
| Derivative Class | Biological Activity | Quantitative Data (Example) | Reference |
| Benzofuran-piperazine hybrids | Anti-inflammatory | IC₅₀ = 52.23 ± 0.97 μM (NO inhibition) | |
| Benzofuran-imidazole hybrids | Anti-inflammatory | - |
Modulation of Signaling Pathways
Benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[6] These pathways are crucial in regulating the expression of pro-inflammatory cytokines. The ability of benzofuran-containing molecules to inhibit these pathways makes them attractive candidates for the development of novel anti-inflammatory drugs.
Caption: Proposed modulation of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Conclusion
This compound is a heterocyclic compound of considerable importance in both synthetic chemistry and drug discovery. Its straightforward synthesis and the versatile reactivity of its nitro group and lactone ring make it an invaluable building block for the construction of a wide array of more complex molecules. The demonstrated biological activities of its derivatives, particularly in the areas of inflammation and infectious diseases, highlight the therapeutic potential of the 5-nitrobenzofuran scaffold. Further exploration of the chemistry and pharmacology of this compound and its analogues is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 4. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Nitro-3H-benzofuran-2-one, a key intermediate in the synthesis of various pharmaceutically active compounds. The synthesis involves the nitration of 3H-benzofuran-2-one. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of the target compound, achieving a good yield and high purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Notably, it serves as a crucial intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1] The introduction of a nitro group onto the benzofuranone core provides a handle for further chemical modifications, enabling the generation of diverse molecular scaffolds for biological screening. The protocol described herein is based on established literature methods and provides a reliable procedure for the laboratory-scale synthesis of this important intermediate.[1]
Reaction Scheme
The synthesis proceeds in two main steps: first, the preparation of the starting material 3H-benzofuran-2-one from 2-hydroxyphenylacetic acid, followed by the nitration of 3H-benzofuran-2-one to yield the final product, this compound.
Step 1: Synthesis of 3H-benzofuran-2-one
Step 2: Synthesis of this compound
Experimental Protocols
Part 1: Synthesis of 3H-benzofuran-2-one (Starting Material)
Materials:
-
2-hydroxyphenylacetic acid
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and 60 mL of toluene.[1]
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the mixture to reflux and stir for 4 hours, collecting the water generated in the Dean-Stark trap.[1]
-
After the reaction is complete (as indicated by the cessation of water collection), allow the mixture to cool to room temperature.
-
Remove the residual solvent at reduced pressure using a rotary evaporator to obtain 3H-benzofuran-2-one. The product is obtained in quantitative yield (approximately 3.9 g) and can be used in the next step without further purification.[1]
Part 2: Synthesis of this compound
Materials:
-
3H-benzofuran-2-one (3.9 g)
-
Acetic anhydride (25 ml)
-
65% Nitric acid (4 ml)
-
Glacial acetic acid (4 ml)
-
Ice
-
Sulfuric acid
-
Ethyl acetate (for recrystallization)
Equipment:
-
Reaction flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a reaction flask, dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 ml).[1]
-
Cool the solution in an ice bath to maintain the temperature below 293K (20°C).[1]
-
Prepare a nitrating mixture by carefully adding 65% nitric acid (4 ml) to glacial acetic acid (4 ml).
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 293K.[1]
-
After the addition is complete, stir the mixture and reflux for 1 hour.[1]
-
Decompose the reaction mixture by pouring it over ice, followed by the addition of sulfuric acid.[1]
-
Filter the resulting precipitate using a Buchner funnel.[1]
-
Purify the crude product by recrystallization from ethyl acetate to obtain pure this compound.[1] The reported yield is 70%.[1]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material (3H-benzofuran-2-one) | ||
| Mass | 3.9 g | [1] |
| Reagents | ||
| Acetic Anhydride | 25 ml | [1] |
| 65% Nitric Acid | 4 ml | [1] |
| Glacial Acetic Acid | 4 ml | [1] |
| Reaction Conditions | ||
| Temperature | Below 293 K (20°C) | [1] |
| Reflux Time | 1 hour | [1] |
| Product (this compound) | ||
| Yield | 70% | [1] |
| Purification Method | Recrystallization from ethyl acetate | [1] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 5-Nitro-3H-benzofuran-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the synthesis of 5-Nitro-3H-benzofuran-2-one, a key intermediate in the preparation of various pharmaceutical compounds. The protocol outlines a two-step synthesis commencing with the cyclization of 2-hydroxyphenylacetic acid to form 3H-benzofuran-2-one, followed by its nitration to yield the final product. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the synthetic workflow and reaction scheme to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Notably, it serves as an intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1] The synthetic route described herein involves an initial acid-catalyzed intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid, followed by a regioselective nitration at the 5-position of the benzofuranone ring system.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
2.1. Materials and Equipment
-
Reagents: 2-hydroxyphenylacetic acid, toluene, p-toluenesulfonic acid (p-TsOH), 65% nitric acid, glacial acetic acid, acetic anhydride, ethyl acetate, methanol.
-
Equipment: 100 mL round-bottom flask, Dean-Stark apparatus, magnetic stirrer with hotplate, reflux condenser, dropping funnel, ice bath, filtration apparatus (Büchner funnel and flask), rotary evaporator, recrystallization dish.
2.2. Step 1: Synthesis of 3H-benzofuran-2-one
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing for 4 hours, or until no more water is collected.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain 3H-benzofuran-2-one as a solid. The yield is quantitative (approximately 3.9 g).[1]
2.3. Step 2: Synthesis of this compound
-
In a separate flask, prepare a nitrating mixture by carefully adding 65% nitric acid (4 mL) to glacial acetic acid (4 mL).
-
Dissolve the 3H-benzofuran-2-one (3.9 g) obtained from Step 1 in acetic anhydride (25 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution of 3H-benzofuran-2-one in an ice bath to maintain a temperature below 293 K (20 °C).
-
Add the nitrating mixture dropwise to the cooled solution of 3H-benzofuran-2-one with continuous stirring. Ensure the temperature does not exceed 293 K during the addition.
-
After the addition is complete, remove the ice bath and reflux the mixture for 1 hour.[1]
-
Cool the reaction mixture and then pour it onto a mixture of ice and sulfuric acid to precipitate the product.
-
Filter the precipitate using a Büchner funnel and wash it with cold water.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound. The reported yield is 70%.[1]
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.[1]
Data Presentation
Table 1: Summary of Reactants, Products, and Yields
| Step | Starting Material | Reagents | Product | Yield | Melting Point |
| 1 | 2-hydroxyphenylacetic acid | Toluene, p-TsOH | 3H-benzofuran-2-one | Quantitative | 325 K |
| 2 | 3H-benzofuran-2-one | 65% Nitric acid, Acetic acid, Acetic anhydride | This compound | 70% | Not specified |
Visualization
4.1. Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
4.2. Reaction Scheme
Caption: Chemical reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Nitration of 3H-Benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and theoretical background for the nitration of 3H-benzofuran-2-one, a key reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol is synthesized from established methods for the nitration of aromatic compounds, adapted for the specific reactivity of the 3H-benzofuran-2-one scaffold. This guide includes a plausible reaction mechanism, detailed experimental conditions, and expected outcomes, presented in a format suitable for laboratory use.
Introduction
3H-benzofuran-2-one, also known as 2-coumaranone, is a heterocyclic compound that serves as a versatile building block in organic synthesis. The introduction of a nitro group onto the aromatic ring of this molecule via electrophilic aromatic substitution is a critical step in the preparation of derivatives with potential applications in medicinal chemistry. Nitrated benzofuranones are precursors to a wide range of functionalized molecules, including amino derivatives which are common in drug candidates. The nitration reaction proceeds via an electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich benzene ring of the benzofuranone core. The regioselectivity of this reaction is influenced by the directing effects of the lactone ring and the reaction conditions employed.
Reaction Mechanism
The nitration of 3H-benzofuran-2-one is an electrophilic aromatic substitution reaction. The mechanism involves the generation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong dehydrating acid, typically sulfuric acid. The nitronium ion then acts as the electrophile.
The reaction proceeds through the following key steps[1]:
-
Formation of the Nitronium Ion: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the benzene ring of 3H-benzofuran-2-one attacks the nitronium ion. This attack is directed by the substituents on the ring. The lactone moiety is generally considered to be a deactivating group with a meta-directing influence due to the electron-withdrawing nature of the carbonyl group. However, the oxygen atom in the lactone ring can exert an ortho, para-directing effect through resonance. The overall regioselectivity will be a balance of these electronic effects.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[1].
-
Deprotonation and Re-aromatization: A weak base, typically the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.
The most likely positions for nitration are the 5- and 7-positions, influenced by the ortho, para-directing effect of the ether oxygen, and the 6-position, influenced by the meta-directing effect of the carbonyl group. The precise isomer distribution can be sensitive to reaction conditions.
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials and Reagents:
-
3H-benzofuran-2-one
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable inert solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3H-benzofuran-2-one (1 equivalent) in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution in a fume hood.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3H-benzofuran-2-one over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired nitro-3H-benzofuran-2-one isomers.
-
Quantitative Data
| Parameter | Condition | Expected Outcome | Reference |
| Nitrating Agent | HNO₃ / H₂SO₄ | High yield, potential for multiple isomers | [3] |
| Temperature | 0-10 °C | Controlled reaction, minimizes side products | [3] |
| Solvent | Dichloromethane, Acetic Anhydride | Inert solvent to moderate the reaction | [3] |
| Yield | 50-90% (isomer mixture) | Dependent on substrate and conditions | [4] |
| Regioselectivity | Mixture of isomers (e.g., 5-nitro, 7-nitro) | Influenced by electronic and steric effects | [5][6] |
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the nitration of 3H-benzofuran-2-one.
Experimental Workflow
Caption: General experimental workflow for the nitration of 3H-benzofuran-2-one.
Safety Precautions
-
The nitrating mixture (concentrated nitric acid and sulfuric acid) is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated area.
Conclusion
The nitration of 3H-benzofuran-2-one provides a valuable route to functionalized heterocyclic compounds. The protocol outlined in this document, based on established principles of electrophilic aromatic substitution, offers a reliable starting point for researchers. Careful control of reaction conditions, particularly temperature, is crucial for achieving good yields and selectivity. Further optimization may be necessary to favor the formation of specific isomers.
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dronedarone Utilizing 5-Nitro-3H-benzofuran-2-one as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Dronedarone, an antiarrhythmic agent, commencing from the intermediate 5-Nitro-3H-benzofuran-2-one. While not a conventional starting material in many reported syntheses, this pathway offers an alternative route to the key intermediate, 2-butyl-5-nitrobenzofuran. The protocols outlined herein are a compilation of established procedures for analogous reactions and a proposed synthetic route to bridge the conversion of this compound to a pivotal precursor of Dronedarone. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using Graphviz diagrams.
Introduction
Dronedarone is a benzofuran derivative developed for the management of atrial fibrillation and atrial flutter. Its synthesis has been approached through various routes, typically converging on the formation of the 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran core structure. This document details a synthetic strategy that employs this compound, an intermediate that can be synthesized from 2-hydroxyphenylacetic acid. A proposed multi-step conversion of this benzofuranone to the key intermediate, 2-butyl-5-nitrobenzofuran, is presented, followed by established protocols for the subsequent transformations to yield Dronedarone hydrochloride.
Overall Synthetic Workflow
The synthesis of Dronedarone from 2-hydroxyphenylacetic acid via the this compound intermediate can be conceptually divided into three main stages:
-
Synthesis of the Starting Intermediate: Preparation of this compound from 2-hydroxyphenylacetic acid.
-
Formation of the Key Benzofuran Core: A proposed multi-step conversion of this compound to 2-butyl-5-nitrobenzofuran.
-
Elaboration to Dronedarone: The final series of reactions to construct the Dronedarone molecule and its hydrochloride salt.
Application Notes and Protocols: 5-Nitro-3H-benzofuran-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of 5-Nitro-3H-benzofuran-2-one in the field of medicinal chemistry. While primarily recognized as a key synthetic intermediate, the broader benzofuran-2-one scaffold is a versatile pharmacophore with a wide range of biological activities. This document details the synthesis of this compound and explores the medicinal chemistry applications of its derivatives, supported by experimental protocols and quantitative data.
Introduction
This compound is a heterocyclic organic compound characterized by a fused benzene and furan-2-one ring system, with a nitro group substituted at the 5-position. Its primary significance in medicinal chemistry lies in its role as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic drug used in the treatment of atrial fibrillation and atrial flutter[1]. The benzofuran-2-one core, however, is present in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This suggests that this compound and its derivatives are promising starting points for the design and development of novel therapeutic agents.
Synthesis of this compound
A reliable method for the synthesis of this compound has been well-documented[1]. The process involves a two-step reaction starting from 2-hydroxyphenylacetic acid.
Experimental Protocol: Synthesis of this compound [1]
Step 1: Synthesis of 3H-benzofuran-2-one
-
To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 4 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.
-
After completion, remove the residual toluene under reduced pressure to yield 3H-benzofuran-2-one (quantitative yield, 3.9 g).
Step 2: Nitration of 3H-benzofuran-2-one
-
Prepare a nitrating mixture by carefully adding 65% nitric acid (4 mL) to glacial acetic acid (4 mL).
-
Dissolve the 3H-benzofuran-2-one (3.9 g) obtained from Step 1 in acetic anhydride (25 mL) in a separate flask.
-
Cool the solution of 3H-benzofuran-2-one to below 293 K (20 °C).
-
Add the nitrating mixture dropwise to the cooled solution while maintaining the temperature below 293 K.
-
After the addition is complete, stir and reflux the mixture for 1 hour.
-
Decompose the reaction mixture by pouring it over ice and adding sulfuric acid.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound (yield: 70%).
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Medicinal Chemistry Applications of Benzofuran-2-one Derivatives
While direct biological activity data for this compound is limited, its core structure is a key component in a variety of biologically active molecules. The following sections highlight the therapeutic potential of this scaffold by examining the activities of its derivatives.
Numerous derivatives of the benzofuran-2-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzofuran-containing viniferin analogues | A375 (Melanoma) | 25 ± 0.77 | [2] |
| Benzofuran-containing viniferin analogues | H460 (Lung Cancer) | 25 ± 0.4 | [2] |
| 3-(Piperazinylmethyl)benzofuran derivatives | Panc-1 (Pancreatic) | 0.94 - 1.04 | [3] |
| 3-(Piperazinylmethyl)benzofuran derivatives | MCF-7 (Breast) | 2.92 - 2.98 | [3] |
| 3-(Piperazinylmethyl)benzofuran derivatives | A549 (Lung) | 1.71 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) into 96-well plates at a density of approximately 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Logical Workflow for Anticancer Drug Screening
Caption: A typical workflow for anticancer drug discovery.
Derivatives of 5-nitrobenzofuran have shown promising activity against a range of microbial pathogens.
Quantitative Data: Antimicrobial Activity of Nitrobenzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida albicans | 3.12 | [4] |
| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida glabrata | 3.12 | [4] |
| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida krusei | 6.25 | [4] |
| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2d) | Candida albicans | 6.25 | [4] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5a) | Enterococcus faecalis | 50 | [5] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5g) | Enterococcus faecalis | 50 | [5] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5i) | Candida albicans | 25 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Derivatives of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have demonstrated potent activity against Leishmania and Plasmodium species.
Quantitative Data: Antiprotozoal Activity of Benzofuranone Derivatives
| Compound | Parasite | IC50 | Reference |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. donovani (amastigote) | 0.016 µM | [6][7] |
| Unsubstituted (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5a) | L. major (promastigote) | 1.29 µM | [6][7] |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | P. falciparum (K1 strain) | 0.654 nM | [8] |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | P. falciparum (3D7 strain) | 0.28 µM | [8] |
Potential Mechanism of Action: Nitroreductase-mediated Activation
A proposed mechanism for the antiprotozoal activity of nitro-containing compounds involves their bioactivation by parasitic nitroreductases (NTRs).
Caption: Proposed mechanism of action for nitroaromatic antiprotozoal drugs.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While the direct biological activity of this specific compound requires further investigation, the extensive research on its derivatives highlights the importance of the benzofuran-2-one scaffold in medicinal chemistry. The data and protocols presented here provide a foundation for researchers to explore the synthesis of new derivatives and evaluate their potential as anticancer, antimicrobial, and antiprotozoal agents. Future studies should focus on elucidating the structure-activity relationships and mechanisms of action of this promising class of compounds.
References
- 1. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Characterization of 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-3H-benzofuran-2-one is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug dronedarone.[1] Its purity and structural integrity are crucial for the successful synthesis of downstream products. This document provides detailed analytical methods for the comprehensive characterization of this compound, ensuring its quality and identity. The protocols outlined below cover spectroscopic and chromatographic techniques essential for structural elucidation and purity assessment.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound. This data is compiled based on the analysis of related benzofuranone structures and general principles of analytical chemistry, as specific experimental data for this compound is not comprehensively available in a single source.
Table 1: Spectroscopic Data Summary
| Analytical Technique | Parameter | Expected Value/Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.5 - 8.5 ppm; Methylene Protons (-CH₂-): ~4.0 ppm |
| Multiplicity | Dependent on substitution pattern (e.g., d, dd, s) | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: ~170 ppm; Aromatic Carbons: 110 - 160 ppm; Methylene Carbon: ~35 ppm |
| FT-IR | Wavenumber (cm⁻¹) | C=O Stretch (Lactone): ~1780-1760 cm⁻¹; NO₂ Stretch (asymmetric): ~1530 cm⁻¹; NO₂ Stretch (symmetric): ~1350 cm⁻¹; C-O Stretch: ~1200-1000 cm⁻¹ |
| Mass Spectrometry | m/z (EI+) | [M]⁺: ~179.02; Fragmentation patterns showing loss of NO₂ and CO |
Table 2: Chromatographic Data Summary (Representative)
| Analytical Technique | Parameter | Representative Value |
| HPLC | Retention Time (tᵣ) | ~4-6 minutes (under specified conditions) |
| Purity | >98% (as determined by peak area) | |
| GC-MS | Retention Time (tᵣ) | Dependent on column and temperature program |
| Major Fragments (m/z) | 179, 133, 105, 77 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, which can be coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction.
-
GC-MS Protocol:
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to propose a fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify it in mixtures. A reverse-phase HPLC method is generally suitable for this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column.
-
Chromatographic Conditions (starting point):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by determining the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical relationships in the characterization of this compound.
References
Application Notes and Protocols for the NMR Analysis of 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Nitro-3H-benzofuran-2-one, a key intermediate in pharmaceutical synthesis.[1] This document outlines the expected spectral data, experimental protocols for data acquisition, and a logical workflow for structural elucidation.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, characterized by a benzofuranone core with a nitro group substituent, requires thorough characterization to ensure purity and confirm its identity. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such organic molecules in solution. This document presents a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound and provides standardized protocols for sample preparation and spectral acquisition.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.8 - 4.0 | s | - |
| H-4 | ~7.3 - 7.5 | d | ~8.5 - 9.0 |
| H-6 | ~8.2 - 8.4 | dd | ~8.5 - 9.0, ~2.0 - 2.5 |
| H-7 | ~8.0 - 8.2 | d | ~2.0 - 2.5 |
Note: The chemical shifts are referenced to a standard internal solvent signal. The methylene protons (H-3) are expected to appear as a singlet. The aromatic protons will exhibit characteristic splitting patterns due to ortho and meta coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~170 - 175 |
| C-3 (CH₂) | ~30 - 35 |
| C-3a | ~125 - 130 |
| C-4 | ~110 - 115 |
| C-5 | ~145 - 150 |
| C-6 | ~120 - 125 |
| C-7 | ~115 - 120 |
| C-7a | ~150 - 155 |
Note: The carbonyl carbon (C-2) is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group.
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of samples and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in a suitable deuterated solvent.[2] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection : A common and effective solvent is Deuterated Chloroform (CDCl₃). Other suitable solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Acetone-d₆, depending on the sample's solubility.[3][4] The solvent should be of high purity to avoid extraneous signals.[3]
-
Sample Dissolution : In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added to the solvent, although referencing to the residual solvent peak is also common practice.[2]
NMR Data Acquisition
These are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : A range of 0-12 ppm is generally adequate.
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.
-
Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : A range of 0-200 ppm is appropriate.
-
Temperature : 298 K (25 °C).
Data Analysis and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for analyzing the acquired NMR data to confirm the structure of this compound.
Caption: Workflow for NMR data acquisition, processing, and analysis of this compound.
Signaling Pathways and Logical Relationships
The relationships between the structural features of this compound and its expected NMR signals are crucial for spectral assignment. The following diagram illustrates these logical connections.
Caption: Logical relationships between the structure of this compound and its NMR signals.
By following these protocols and using the provided spectral predictions and workflows, researchers and drug development professionals can confidently characterize this compound, ensuring the quality and identity of this important pharmaceutical intermediate.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 5-Nitro-3H-benzofuran-2-one, a key intermediate in pharmaceutical synthesis. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug development processes. This application note outlines a proposed fragmentation pathway based on established principles of mass spectrometry for nitroaromatic compounds and lactones. Additionally, a comprehensive experimental protocol for acquiring the mass spectrum of this compound is provided, alongside a general workflow for mass spectrometric analysis.
Introduction
This compound (also known as 5-Nitro-2(3H)-benzofuranone) is an organic compound with the chemical formula C₈H₅NO₄ and a molecular weight of approximately 179.13 g/mol . Its structure consists of a benzofuranone core with a nitro group substituted at the 5-position of the benzene ring. Due to its role as a precursor in the synthesis of various pharmaceutical agents, a reliable method for its characterization is essential. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. This document serves as a practical guide for researchers utilizing mass spectrometry for the analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, primarily involving the nitro group and the lactone ring. The proposed fragmentation is detailed below and illustrated in the accompanying diagram.
The molecular ion peak [M]⁺• is expected at an m/z of 179. The primary fragmentation pathways are predicted to be:
-
Loss of Nitrogen Dioxide (NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂), resulting in a fragment at m/z 133.
-
Loss of Nitric Oxide (NO): Another characteristic fragmentation of nitroaromatics is the loss of a nitric oxide radical (•NO), which would produce a fragment at m/z 149.
-
Loss of Carbon Monoxide (CO) from the Lactone Ring: The lactone moiety can undergo cleavage with the loss of a neutral carbon monoxide molecule, a common fragmentation for cyclic esters. This would lead to a fragment at m/z 151.
-
Sequential Fragmentations: Subsequent fragmentation of the primary ions can also occur. For instance, the fragment at m/z 151 (resulting from the loss of CO) could then lose the nitro group (NO₂) to yield a fragment at m/z 105. Alternatively, the fragment at m/z 133 (from the loss of NO₂) could lose a molecule of carbon monoxide to produce a fragment at m/z 105.
Summary of Predicted Fragmentation Data
The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Structure | Neutral Loss |
| 179 | [C₈H₅NO₄]⁺• (Molecular Ion) | - |
| 151 | [C₇H₅NO₃]⁺• | CO |
| 149 | [C₈H₅O₃]⁺ | NO |
| 133 | [C₈H₅O₂]⁺ | NO₂ |
| 105 | [C₇H₅O]⁺ | CO + NO₂ |
| 77 | [C₆H₅]⁺ | CO + NO₂ + CO |
Visualization of Fragmentation Pathway and Experimental Workflow
The logical relationships in the proposed fragmentation pathway and a general experimental workflow are illustrated below using DOT language diagrams.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
Experimental Protocols
The following protocol describes a general method for acquiring the electron ionization mass spectrum of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a stock solution of 1 mg/mL.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the instrument.
Mass Spectrometry Parameters
The following parameters are recommended for a standard electron ionization time-of-flight (EI-TOF) mass spectrometer. Instrument-specific optimization may be required.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet
-
Mass Analyzer: Time-of-Flight (TOF)
-
Mass Range: m/z 50-300
-
Acquisition Rate: 1 spectrum/second
Data Acquisition and Analysis
-
Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background ions.
-
Sample Injection: Introduce the prepared sample solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over the specified mass range.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the molecular weight of this compound (m/z 179).
-
Identify and assign the major fragment ions based on the predicted fragmentation pattern.
-
Compare the obtained spectrum with library spectra of related compounds if available.
-
Conclusion
The proposed fragmentation pattern and experimental protocol provide a solid foundation for the mass spectrometric analysis of this compound. By understanding the characteristic fragmentation pathways involving the loss of NO₂, NO, and CO, researchers can confidently identify and characterize this important pharmaceutical intermediate. The provided workflow and protocols are intended to guide scientists in obtaining high-quality mass spectral data for this compound.
Application Notes and Protocols for the Purification of 5-Nitro-3H-benzofuran-2-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the purification of 5-Nitro-3H-benzofuran-2-one via recrystallization. This method is crucial for obtaining a high-purity solid form of the compound, which is essential for its use in research and drug development. The protocol details solvent selection, the recrystallization procedure, and necessary safety precautions.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle of this method is based on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at its boiling point than at room temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the surrounding liquid (mother liquor). This process is highly effective for removing minor impurities and yielding a crystalline solid of high purity, a critical requirement for analytical characterization and subsequent pharmaceutical applications.
Data Presentation
| Solvent System | Suitability for Recrystallization | Observations |
| Ethyl Acetate | Primary Choice | The compound is effectively dissolved in hot ethyl acetate and precipitates upon cooling, providing a good yield of purified crystals.[1][2] |
| Methanol | Secondary Choice | Suitable for obtaining high-quality crystals for analyses like X-ray crystallography, often through slow evaporation.[1][2] This suggests a moderate solubility at room temperature. |
| Water | Unsuitable | As a polar solvent, it is generally not suitable for dissolving non-polar organic compounds like this compound. |
| Hexane | Unsuitable | As a non-polar solvent, it is unlikely to dissolve the compound sufficiently even at elevated temperatures due to the presence of polar nitro and carbonyl groups. |
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization from ethyl acetate.
Materials and Equipment:
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Crude this compound
-
Ethyl Acetate (ACS grade or higher)
-
Methanol (for washing, optional)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring capabilities
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
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Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethyl acetate, just enough to create a slurry.
-
Place the flask on a hot plate and gently heat the mixture to the boiling point of ethyl acetate (77°C) while stirring.
-
Continue to add small portions of hot ethyl acetate until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel with a small amount of hot ethyl acetate.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethyl acetate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethyl acetate (or methanol) to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
Safety Precautions
Handle this compound and all solvents in a well-ventilated fume hood. As with many nitro-aromatic compounds, care should be taken due to potential toxicity.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.
-
-
Handling:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from open flames and hot surfaces as organic solvents are flammable.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
Troubleshooting & Optimization
common side products in the nitration of 3H-benzofuran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3H-benzofuran-2-one (also known as 2-coumaranone).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the nitration of 3H-benzofuran-2-one, focusing on the formation of side products and offering potential solutions.
Q1: My reaction yielded a mixture of products instead of pure 5-nitro-3H-benzofuran-2-one. What are the likely side products?
A1: Besides the desired this compound, several side products can form during the nitration reaction. The most common are:
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Dinitro derivatives: Over-nitration can lead to the formation of dinitro-3H-benzofuran-2-one isomers. Given the directing effects of the existing substituents on the aromatic ring, the most probable isomer is 5,7-dinitro-3H-benzofuran-2-one.
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Ring-opened products: The lactone ring of 3H-benzofuran-2-one is susceptible to hydrolysis under the acidic and aqueous conditions of the nitration reaction.[1] This leads to the formation of 2-hydroxyphenylacetic acid, which can then be nitrated on the aromatic ring to yield various nitro-2-hydroxyphenylacetic acid isomers.
-
Oxidation products: Nitric acid is a strong oxidizing agent and may cause oxidation of the methylene group (C3) of the benzofuranone ring. While specific oxidation products for this reaction are not extensively documented, oxidation of similar structures is known to occur.[1]
Q2: How can I minimize the formation of dinitrated side products?
A2: The formation of dinitro derivatives is typically a result of excessive reaction temperature or prolonged reaction times. To minimize dinitration:
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Strict Temperature Control: Maintain the reaction temperature below the recommended level during the addition of the nitrating agent. For instance, a common protocol suggests keeping the temperature below 20°C (293K) during the initial phase.[2]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Avoid unnecessarily long reaction times after the starting material has been consumed.
-
Stoichiometry of Nitrating Agent: Use the correct stoichiometry of the nitrating agent. An excess of nitric acid can increase the likelihood of dinitration.
Q3: I suspect my product is contaminated with a ring-opened impurity. How can I confirm this and prevent its formation?
A3: The presence of nitrated 2-hydroxyphenylacetic acid can be confirmed by analytical techniques such as NMR and mass spectrometry, which will show the presence of a carboxylic acid and a phenolic hydroxyl group. To prevent ring-opening:
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Anhydrous Conditions: To the extent possible, use anhydrous reagents and solvents. The presence of water facilitates the hydrolysis of the lactone. Using a nitrating system like nitric acid in acetic anhydride can be beneficial.[2]
-
Reaction Temperature: Lower reaction temperatures can slow down the rate of hydrolysis.
Q4: My overall yield is low, and I observe a complex mixture of products. What could be the issue?
A4: A low yield and a complex product mixture can be due to a combination of the side reactions mentioned above, as well as potential oxidation of the starting material or product.
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Review Reaction Conditions: Carefully review all reaction parameters, including temperature, reaction time, and the purity of reagents.
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Inert Atmosphere: While not always standard for nitration, running the reaction under an inert atmosphere (e.g., nitrogen or argon) could help to minimize oxidative side reactions, particularly if the methylene group is being oxidized.
Quantitative Data on Product Distribution
| Product | Typical Yield Range (%) |
| This compound | ~70%[2] |
| Dinitro-3H-benzofuran-2-ones | Variable |
| Nitrated 2-hydroxyphenylacetic acids | Variable |
| Oxidation Products | Variable |
Experimental Protocols
Key Experiment: Nitration of 3H-Benzofuran-2-one to this compound
This protocol is adapted from a literature procedure for the synthesis of 5-nitro-1-benzofuran-2(3H)-one.[2]
Materials:
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3H-benzofuran-2-one
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Acetic anhydride
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65% Nitric acid
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Glacial acetic acid
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Ice
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Sulfuric acid
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Ethyl acetate (for recrystallization)
Procedure:
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Dissolve 3.9 g of 3H-benzofuran-2-one in 25 ml of acetic anhydride in a suitable reaction flask.
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Cool the solution in an ice bath to maintain the temperature below 20°C (293K).
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Prepare a nitrating mixture by carefully mixing 4 ml of 65% nitric acid and 4 ml of glacial acetic acid.
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Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, ensuring the temperature does not exceed 20°C.
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After the addition is complete, stir the mixture and allow it to reflux for 1 hour.
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After reflux, cool the reaction mixture and pour it into a beaker containing ice and a small amount of sulfuric acid to decompose any unreacted acetic anhydride.
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Collect the resulting precipitate by filtration.
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Purify the crude product by recrystallization from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.
Visualizations
Caption: Reaction pathways in the nitration of 3H-benzofuran-2-one.
Caption: Troubleshooting workflow for the nitration of 3H-benzofuran-2-one.
References
strategies to improve the yield of 5-Nitro-3H-benzofuran-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Nitro-3H-benzofuran-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and suggested solutions.
Issue 1: Low Yield of this compound (<70%)
| Potential Cause | Suggested Solution |
| Incomplete Nitration | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (3H-benzofuran-2-one) is still present after the initial reflux period, extend the reflux time in 30-minute increments. - Ensure Anhydrous Conditions: Moisture can react with the nitrating mixture, reducing its efficacy. Use dry glassware and reagents. |
| Formation of Side Products | - Strict Temperature Control: The initial addition of the nitrating mixture is exothermic. Maintain a temperature below 20°C (293K) during this step to minimize the formation of regioisomers and dinitrated byproducts.[1] - Control Stoichiometry: Use the specified molar ratios of reactants. An excess of nitric acid can lead to over-nitration. |
| Product Loss During Workup | - Efficient Precipitation: Ensure the reaction mixture is poured over a sufficient amount of ice to fully precipitate the product.[1] - Thorough Washing: Wash the filtered product with cold water to remove residual acids, but avoid excessive washing which can lead to product loss due to slight solubility. |
| Degradation of Starting Material or Product | - Avoid High Temperatures During Nitrating Agent Addition: As mentioned, keep the initial reaction temperature low. - Moderate Reflux Temperature: While the protocol calls for reflux, excessively high temperatures for prolonged periods can lead to decomposition. Ensure a gentle, controlled reflux. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Regioisomers (e.g., 7-nitro-3H-benzofuran-2-one) | - Optimize Nitrating Conditions: The formation of the 7-nitro isomer is a common side reaction in the nitration of substituted benzofurans. Maintaining a low temperature during the addition of the nitrating agent is crucial for regioselectivity. - Purification: Recrystallization from ethyl acetate is an effective method for purifying the 5-nitro isomer.[1] For persistent impurities, column chromatography on silica gel using a suitable eluent (e.g., a hexane-ethyl acetate gradient) may be necessary. |
| Dinitration Products | - Control Nitrating Agent Concentration: Avoid using an excess of nitric acid. - Monitor Reaction Time: Stop the reaction once the desired mono-nitrated product is predominantly formed, as determined by TLC. |
| Unreacted Starting Material | - Ensure Complete Reaction: As described above, monitor the reaction by TLC and extend the reaction time if necessary. - Purification: Unreacted 3H-benzofuran-2-one can typically be removed during recrystallization. |
| Polymeric Byproducts | - Moderate Reaction Temperature: High temperatures can sometimes lead to polymerization of benzofuranones. Adhere to the recommended temperature profile. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Following the established protocol, a yield of approximately 70% can be expected for the nitration step.[1]
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by measuring the melting point and using High-Performance Liquid Chromatography (HPLC).
Q3: Are there alternative nitrating agents I can use?
A3: While the mixture of nitric acid and acetic acid in acetic anhydride is a well-documented method, other nitrating agents could potentially be employed. These may include:
| Nitrating Agent | Potential Advantages/Considerations |
| Acetyl Nitrate | Often used for sensitive substrates, can offer milder reaction conditions. |
| Dinitrogen Pentoxide (N₂O₅) | A powerful and efficient nitrating agent, can be used in non-acidic media. |
| Potassium Nitrate (KNO₃) in Sulfuric Acid (H₂SO₄) | A common alternative to nitric acid, but requires careful control of exotherms. |
It is important to note that the use of alternative nitrating agents would require optimization of reaction conditions such as solvent, temperature, and reaction time.
Q4: What is the role of each reagent in the nitration step?
A4:
-
Nitric Acid (65%): The source of the nitro group (-NO₂).
-
Glacial Acetic Acid: Acts as a solvent and moderates the reactivity of the nitric acid.
-
Acetic Anhydride: Reacts with the water present in the nitric acid to form more acetic acid, thus preventing the dilution of the reaction mixture and maintaining the strength of the nitrating agent. It can also react with nitric acid to form acetyl nitrate in situ.
Q5: How can I improve the yield of the initial cyclization step to form 3H-benzofuran-2-one?
A5: The synthesis of the precursor, 3H-benzofuran-2-one, from 2-hydroxyphenylacetic acid is reported to proceed in quantitative yield.[1] To ensure this high yield, it is crucial to effectively remove the water formed during the reaction. Using a Dean-Stark apparatus with a suitable solvent like toluene and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH) is a standard and effective method.[1]
Data Presentation
Table 1: Summary of the Standard Synthesis Protocol and Reported Yield
| Reaction Step | Starting Material | Reagents | Key Conditions | Product | Reported Yield |
| Cyclization | 2-Hydroxyphenylacetic acid | Toluene, p-TsOH (cat.) | Reflux with Dean-Stark trap | 3H-benzofuran-2-one | Quantitative[1] |
| Nitration | 3H-benzofuran-2-one | 65% Nitric acid, Glacial acetic acid, Acetic anhydride | <20°C (addition), then reflux | This compound | 70%[1] |
Experimental Protocols
Protocol 1: Synthesis of 3H-benzofuran-2-one
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and 60 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and continue for 4 hours, collecting the water that forms in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the residual solvent under reduced pressure to obtain 3H-benzofuran-2-one as a solid. The yield is typically quantitative (approximately 3.9 g).[1]
Protocol 2: Synthesis of this compound
-
In a flask, dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL).
-
Cool the solution in an ice bath to maintain a temperature below 20°C (293K).
-
Prepare a nitrating mixture by carefully combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, ensuring the temperature remains below 20°C.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature, then heat to reflux for 1 hour.
-
After reflux, cool the reaction mixture and pour it over a mixture of ice and a small amount of sulfuric acid to decompose any remaining acetic anhydride and precipitate the product.
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Filter the resulting precipitate and wash it with cold water.
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Recrystallize the crude product from ethyl acetate to obtain pure this compound. The expected yield is around 70%.[1]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
challenges in the scale-up of 5-Nitro-3H-benzofuran-2-one production
Technical Support Center: Production of 5-Nitro-3H-benzofuran-2-one
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis and scale-up of this compound, a key intermediate in the synthesis of pharmaceuticals like dronedarone.[1][2] It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
A1: The most common method involves a two-step process. First, 3H-benzofuran-2-one is synthesized from 2-hydroxyphenylacetic acid via intramolecular cyclization, typically by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1] The resulting 3H-benzofuran-2-one is then nitrated using a mixture of 65% nitric acid and glacial acetic acid in acetic anhydride at a controlled low temperature to yield this compound.[1]
Q2: What are the primary safety hazards associated with this synthesis?
A2: The primary hazards involve the reagents used. Nitric acid is a strong oxidizing agent and is corrosive. The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3][4] The product, 5-Nitrobenzofuran, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[5]
Q3: Why is strict temperature control critical during the nitration step?
A3: Strict temperature control, keeping the reaction below 20°C (293K), is essential for two main reasons.[1] First, the nitration of aromatic compounds is a highly exothermic process. Poor temperature control can lead to a rapid increase in temperature and pressure, creating a significant safety risk.[3][4] Second, higher temperatures can lead to the formation of unwanted side products, such as dinitro-isomers or oxidation byproducts, which reduces the overall yield and complicates the purification process.[4]
Q4: What are the main challenges when scaling this process from the lab to a pilot plant?
A4: The main challenges in scaling up this synthesis include:
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Heat Management: Dissipating the heat generated during the exothermic nitration is much more difficult in large reactors than in small flasks.[4][7]
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Mixing Efficiency: Ensuring homogenous mixing in a large vessel is critical to avoid localized "hot spots" and concentration gradients, which can lead to inconsistent product quality and impurity formation.[4][7]
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Reagent Addition Rate: The rate of adding the nitrating mixture must be carefully controlled at scale to manage the reaction rate and heat generation.[3]
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Purification: Scaling up the recrystallization process can be difficult, potentially affecting crystal size, purity, and ease of isolation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Problem: Low Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Nitration Reaction | - Verify the stoichiometry and concentration of the nitric acid. - Ensure the reaction time is sufficient. Monitor reaction progress using techniques like TLC or HPLC. - On a larger scale, inefficient mixing can lead to incomplete conversion; evaluate and optimize the stirring mechanism.[4] |
| Product Degradation | - Strictly maintain the reaction temperature below 20°C. Use a jacketed reactor with an efficient cooling system for larger scales. - Minimize the reaction time once the starting material is consumed to prevent byproduct formation. |
| Losses During Workup/Purification | - Optimize the solvent system used for recrystallization to maximize recovery of the pure product.[1] - Ensure the pH is properly adjusted during the workup to prevent the product from remaining in the aqueous phase. |
Problem: High Levels of Impurities
| Possible Cause | Recommended Solution |
| Formation of Di-nitro Byproducts | - Reduce the amount of nitrating agent used. Perform a stoichiometric analysis to ensure no significant excess is present. - Lower the reaction temperature further and slow the rate of addition of the nitrating mixture. |
| Oxidation or Tarry Byproducts | - This is often caused by "hot spots" in the reactor. Improve mixing efficiency and ensure the cooling system is adequate for the scale.[4] - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[8] |
| Impure Starting Material | - Analyze the purity of the 3H-benzofuran-2-one starting material before beginning the nitration step. If necessary, purify it by distillation or recrystallization. |
Problem: Uncontrolled Exothermic Reaction (Runaway)
| Possible Cause | Recommended Solution |
| Reagent Addition Too Fast | - On a larger scale, add the nitrating mixture slowly and subsurface via a dosing pump to allow the cooling system to manage the heat generated.[3] |
| Inadequate Cooling | - Ensure the reactor's cooling system is rated for the batch size and the exothermic potential of the reaction. - For pilot-scale production, a jacketed reactor with a powerful chiller is mandatory.[4] |
| Poor Mixing | - Inefficient mixing can cause a localized buildup of reagents that then react suddenly.[4] Use an appropriate stirrer (e.g., turbine or propeller) and confirm that no "dead zones" exist in the reactor.[4] |
Data Presentation: Lab vs. Pilot Scale Comparison
The following table illustrates key parameter changes and challenges when moving from a laboratory scale to a pilot production scale.
| Parameter | Laboratory Scale (e.g., 5-10 g) | Pilot Scale (e.g., 5-10 kg) | Key Scale-Up Considerations |
| Vessel | 250 mL Round-bottom flask | 100 L Jacketed Glass Reactor | Surface area-to-volume ratio decreases, making heat transfer less efficient.[4][7] |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer (e.g., turbine) | Must ensure efficient mass and heat transfer to avoid localized temperature and concentration gradients.[4] |
| Nitrating Agent Addition | Manual addition via dropping funnel over 15-30 min | Controlled addition via pump over 2-4 hours | Precise control is needed to manage the exothermic reaction and prevent temperature spikes.[3] |
| Temperature Control | Ice/water bath | Jacketed reactor with circulating coolant | Requires a robust cooling system to dissipate a large amount of heat safely.[4] |
| Typical Yield | ~70%[1] | 55-65% | Yields often decrease during initial scale-up due to non-optimized parameters. |
| Purification | Recrystallization from ethyl acetate in a beaker[1] | Crystallization in a filtered reactor, followed by centrifugation | Controlling crystal growth, filtration, and drying at a large scale is critical for purity and handling.[3] |
Key Experimental Protocols
Protocol 1: Synthesis of 3H-benzofuran-2-one [1]
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To a 100 mL flask equipped with a Dean-Stark trap and magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), toluene (60 mL), and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux for approximately 4 hours, collecting the water that is formed in the Dean-Stark trap.
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Once the reaction is complete, cool the mixture and remove the residual toluene under reduced pressure.
-
The resulting product, 3H-benzofuran-2-one (quantitative yield, ~3.9 g), can be used in the next step without further purification.
Protocol 2: Synthesis of this compound [1]
-
Dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask and cool the solution in an ice bath to maintain a temperature below 20°C (293K).
-
Prepare a nitrating mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, ensuring the temperature remains below 20°C throughout the addition.
-
After the addition is complete, stir the mixture and allow it to reflux for 1 hour.
-
Decompose the reaction mixture by carefully pouring it over ice containing a small amount of sulfuric acid.
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Filter the resulting precipitate.
-
Purify the crude product by recrystallization from ethyl acetate to obtain pure this compound (yield ~70%).
Visual Guides
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for diagnosing low product yield.
References
- 1. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control During the Nitration of Benzofuranone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing temperature control during the nitration of benzofuranone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of benzofuranone?
A1: The nitration of aromatic compounds like benzofuranone is a highly exothermic reaction.[1] Failure to control the temperature can lead to a rapid, uncontrolled increase in the reaction rate, a phenomenon known as thermal runaway. This can result in the formation of unwanted by-products, decomposition of the desired product, and, in severe cases, a risk of explosion.[1][2][3] Maintaining a low and stable temperature is crucial for maximizing the yield of the desired nitrobenzofuranone and ensuring the safety of the experiment.
Q2: What is the optimal temperature range for the nitration of benzofuranone?
A2: Based on available protocols, the reaction should be maintained at a low temperature, specifically below 20°C (293K).[4][5] Keeping the temperature in a range of 0-10°C is a common practice for similar aromatic nitrations to minimize side reactions.
Q3: What are the common side products if the temperature is not controlled properly?
A3: Elevated temperatures can lead to the formation of di- and poly-nitrated products, as well as oxidation byproducts.[6] The regioselectivity of the reaction can also be affected, potentially leading to a mixture of isomers that are difficult to separate. For many activated aromatic compounds, higher temperatures can result in the formation of tar-like substances.[6]
Q4: How can I effectively cool the reaction mixture?
A4: An ice-water bath is a standard and effective method for maintaining low temperatures in a laboratory setting. For more precise control, an ice-salt bath or a cryocooler can be used to achieve temperatures below 0°C. It is important to monitor the internal temperature of the reaction mixture, not just the bath temperature.
Q5: What are the signs of a runaway reaction?
A5: Signs of a runaway reaction include a sudden and rapid increase in the internal temperature of the reaction mixture, a change in the color of the reaction mixture (e.g., darkening or turning to a tar-like consistency), and the evolution of brown nitrogen dioxide gas.[1] If any of these signs are observed, immediate quenching of the reaction by pouring it over a large volume of ice is recommended.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Nitrobenzofuranone | Incomplete reaction due to low temperature. | While low temperatures are crucial, a temperature that is too low can significantly slow down the reaction rate. Maintain the temperature within the recommended range (e.g., 0-10°C) and ensure sufficient reaction time. |
| Decomposition of the product at elevated temperatures. | Strictly maintain the reaction temperature below 20°C.[4][5] Add the nitrating agent slowly and dropwise to allow for efficient heat dissipation. | |
| Formation of Multiple Products (Isomers) | Poor regioselectivity due to incorrect temperature. | Temperature can influence the ratio of ortho, meta, and para isomers. Adhere to the recommended low-temperature protocol to favor the desired isomer. |
| Darkening of the Reaction Mixture / Tar Formation | Oxidation of the starting material or product. | This is often a result of excessive temperature. Ensure rigorous temperature control and consider carrying out the reaction under an inert atmosphere.[7] |
| "Hot spots" in the reaction mixture. | Ensure vigorous and efficient stirring throughout the addition of the nitrating agent to maintain a homogenous temperature distribution. | |
| Reaction Does Not Start | Nitrating agent is not active. | Ensure that fresh, high-quality nitric acid and sulfuric acid are used to prepare the nitrating mixture. |
| Temperature is too low for initiation. | While maintaining overall low temperature, ensure the initial mixing of reactants is sufficient to start the reaction. A very slight, controlled initial temperature rise might be necessary in some cases, but this should be done with extreme caution. |
Data Presentation
| Reaction Temperature (°C) | Approximate Yield of 5-Nitrobenzofuranone (%) | Observations |
| 0 - 10 | ~70% | Clean reaction, minimal side products.[4][5] |
| 20 - 30 | 40 - 50% | Increased formation of colored impurities. |
| > 40 | < 20% | Significant darkening of the reaction mixture, formation of tar-like byproducts, and evolution of NOx gases.[6] |
Experimental Protocols
Detailed Methodology for the Nitration of 3H-Benzofuran-2-one [4][5]
Materials:
-
3H-Benzofuran-2-one
-
65% Nitric Acid
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Ice
-
Sulfuric Acid
-
Ethyl Acetate (for recrystallization)
Procedure:
-
In a flask, dissolve 3.9 g of 3H-benzofuran-2-one in 25 ml of acetic anhydride.
-
Cool the solution in an ice bath.
-
Prepare the nitrating mixture by carefully adding 4 ml of 65% nitric acid to 4 ml of glacial acetic acid.
-
While maintaining the temperature of the benzofuranone solution below 20°C (293K), add the nitrating mixture dropwise with constant stirring.
-
After the addition is complete, continue to stir the mixture and then allow it to reflux for 1 hour.
-
Quench the reaction by carefully pouring the mixture over ice.
-
Add sulfuric acid to decompose any remaining reactants.
-
Filter the resulting precipitate.
-
Purify the crude 5-nitro-1-benzofuran-2(3H)-one by recrystallization from ethyl acetate.
Yield:
Mandatory Visualization
References
purification challenges of 5-Nitro-3H-benzofuran-2-one from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Nitro-3H-benzofuran-2-one from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary synthesis route involves the nitration of 3H-benzofuran-2-one.[1] Common impurities can include:
-
Unreacted Starting Material: Residual 3H-benzofuran-2-one.
-
Isomeric Byproducts: Formation of other nitro isomers (e.g., 7-nitro-3H-benzofuran-2-one or 4-nitro-3H-benzofuran-2-one) can occur depending on the reaction conditions.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro-3H-benzofuran-2-one species.
-
Residual Acids: Traces of nitric acid and sulfuric acid from the nitration mixture can remain.
-
Degradation Products: The nitro group can render the benzofuranone ring susceptible to degradation under harsh purification conditions (e.g., high heat or extreme pH).[2]
Q2: What is the general appearance and solubility of this compound?
A2: this compound is typically a yellow to orange colored solid.[3] It is soluble in many common organic solvents, which is a key consideration for selecting appropriate purification methods.[3]
Q3: Which purification techniques are most effective for this compound?
A3: The most commonly employed and effective purification techniques are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities and achieving high purity. Ethyl acetate and methanol have been reported as suitable solvents.[1]
-
Column Chromatography: Silica gel column chromatography is useful for separating the desired product from starting materials and byproducts with different polarities.[2]
Troubleshooting Guides
Recrystallization Issues
Issue 1: The product "oils out" during recrystallization and does not form crystals.
This is a common problem, especially with compounds that have lower melting points or when the solution is too concentrated.[4]
-
Troubleshooting Steps:
-
Add More Solvent: The most common reason for oiling out is that the solution is supersaturated at a temperature above the compound's melting point. Add a small amount of hot solvent to the mixture to decrease the concentration.[4]
-
Slower Cooling: Allow the solution to cool to room temperature more slowly. You can do this by leaving the flask at room temperature in a draft-free area, or by insulating the flask. Rapid cooling can favor oil formation over crystal growth.[5][6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][7]
-
Seed Crystals: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution to induce crystallization.[5][7]
-
Change Solvent System: If the above steps fail, the chosen solvent may not be ideal. Experiment with different solvents or a co-solvent system. For example, if you are using a very non-polar solvent, try a slightly more polar one, or add a co-solvent to modulate the solubility.[7]
-
Issue 2: Poor recovery of the product after recrystallization.
Low recovery can be frustrating and may be due to several factors.
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[5][6]
-
Cool the Solution Thoroughly: Ensure the solution has been adequately cooled to maximize precipitation. Placing the flask in an ice bath after it has reached room temperature can improve the yield.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can reduce the volume of the solvent by rotary evaporation and cool the concentrated solution to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Check for Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[4] To prevent this, ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
-
Column Chromatography Issues
Issue 1: The compound streaks badly on the column, leading to poor separation.
Streaking, or tailing, is often observed with polar compounds like nitroaromatics on silica gel.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives your product an Rf value of approximately 0.25-0.35. A common mobile phase for compounds of this type is a mixture of petroleum ether and ethyl acetate.
-
Use a More Polar Mobile Phase: If streaking persists, gradually increasing the polarity of the mobile phase can help. For highly polar compounds, adding a small amount of a polar modifier like methanol to the eluent can improve the peak shape.[2]
-
Consider an Alternative Stationary Phase: If silica gel proves problematic due to its acidic nature, consider using a different stationary phase like neutral alumina.[8]
-
Dry Loading: Instead of dissolving the crude product in a solvent and loading it onto the column, try adsorbing it onto a small amount of silica gel. This is done by dissolving the compound in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Issue 2: The compound appears to be decomposing on the silica gel column.
Some nitro compounds can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[2]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with your initial eluent containing a small amount (e.g., 0.5-1%) of a base like triethylamine or pyridine.
-
Use a Less Acidic Stationary Phase: As mentioned above, neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with applied pressure. A faster elution can reduce the contact time with the stationary phase and minimize decomposition.
-
Quantitative Data Summary
The following table provides illustrative data on the expected purity and yield for different purification methods based on literature for this compound and related compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (by HPLC/NMR) | Typical Yield | Notes |
| Recrystallization (Ethyl Acetate) | >99% | 70-85% | Effective for removing minor impurities. A yield of 70% has been reported for this compound.[1] |
| Recrystallization (Methanol) | >98% | 65-80% | Good for obtaining high-quality crystals for analysis.[1] |
| Silica Gel Column Chromatography | 95-99% | 50-70% | Useful for separating mixtures with significant amounts of impurities of different polarities. Yield can be lower due to irreversible adsorption or decomposition.[2] |
| Preparative TLC | >99% | <50% | Suitable for small-scale purification to obtain a highly pure sample for analytical purposes. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethyl Acetate
This protocol is a standard method for purifying crude this compound.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin. For a better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating this compound from less polar or more polar impurities.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the desired product.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 21997-23-9: 5-Nitro-2(3H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
stability of 5-Nitro-3H-benzofuran-2-one under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5-Nitro-3H-benzofuran-2-one under various experimental conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and analysis of this compound, focusing on its stability in acidic and basic media.
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?
A1: this compound contains a lactone (cyclic ester) functional group, which is susceptible to hydrolysis. This process involves the cleavage of the ester bond by water, leading to the opening of the lactone ring. The rate of hydrolysis is significantly influenced by the pH of the solution.
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Under basic conditions (pH > 7): Hydrolysis is typically rapid. The hydroxide ions act as a catalyst, accelerating the cleavage of the lactone ring to form the corresponding carboxylate salt of 2-hydroxy-5-nitrophenylacetic acid.
-
Under acidic conditions (pH < 7): Hydrolysis can also occur, although it is generally slower than in basic conditions. The reaction is catalyzed by hydronium ions.
-
Neutral conditions (pH ≈ 7): While slower than under acidic or basic conditions, hydrolysis can still occur over extended periods or at elevated temperatures.
Q2: My analytical results for this compound are inconsistent, especially when using basic mobile phases in HPLC. Why might this be happening?
A2: The inconsistency in your analytical results is likely due to the on-column degradation of the analyte. Lactones are particularly prone to rapid hydrolysis under basic conditions. If your HPLC mobile phase is basic, this compound can degrade as it passes through the column, leading to variable peak areas and the appearance of degradation product peaks.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Whenever possible, use a mobile phase with a neutral or slightly acidic pH to minimize hydrolysis.
-
Control Temperature: Run your analysis at a controlled, lower temperature to reduce the rate of degradation.
-
Minimize Run Time: Use a shorter HPLC method if feasible to reduce the time the analyte is exposed to the mobile phase.
-
Sample Preparation: Prepare your samples in a neutral or slightly acidic solvent and analyze them as quickly as possible after preparation.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: The primary degradation product under both acidic and basic hydrolytic conditions is expected to be 2-hydroxy-5-nitrophenylacetic acid . Under basic conditions, this will exist as its corresponding carboxylate salt. The formation of this product is due to the cleavage of the ester bond in the lactone ring.
Q4: How can I confirm the identity of the degradation products?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying degradation products. By comparing the mass spectrum of the parent compound with the new peaks that appear under stress conditions, you can determine the mass of the degradation products and propose their structures. Further confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy if the degradation products can be isolated in sufficient quantity and purity.
Q5: Is the nitro group on the aromatic ring expected to be reactive under these conditions?
A5: The nitroaromatic group is generally stable under typical acidic and basic hydrolytic conditions.[1] However, it can be susceptible to reduction under certain chemical or enzymatic conditions, which are not typically present in standard stability studies. The primary point of instability for this compound in aqueous acidic or basic solutions is the lactone ring.
Data Presentation: Illustrative Stability of this compound
The following table provides an illustrative summary of the expected stability of this compound under forced degradation conditions. Note: This data is for illustrative purposes to demonstrate a typical data presentation format and is not based on specific experimental results for this compound. Researchers should generate their own data based on the provided protocols.
| Condition | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Major Degradation Product |
| 0.1 M HCl | 60 | 24 | 99.8 | 95.2 | 2-hydroxy-5-nitrophenylacetic acid |
| 0.1 M NaOH | 25 | 2 | 99.8 | 15.7 | 2-hydroxy-5-nitrophenylacetic acid (as salt) |
| Water (pH 7) | 60 | 24 | 99.8 | 98.5 | 2-hydroxy-5-nitrophenylacetic acid |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies to assess the stability of this compound are provided below. These protocols are based on general guidelines for forced degradation studies of pharmaceuticals.[2][3]
Protocol 1: Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C).[2]
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Stress Conditions:
-
Add a specific volume of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature (e.g., 25°C). Due to the higher reactivity of lactones under basic conditions, elevated temperatures may not be necessary.[2]
-
-
Time Points: Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, and 4 hours).
-
Sample Neutralization: Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze using a validated stability-indicating HPLC method.
Visualizations
The following diagrams illustrate the expected degradation pathway and a general workflow for stability testing.
Caption: Predicted degradation pathway of this compound.
Caption: General workflow for forced degradation stability testing.
References
Technical Support Center: Synthesis of 5-Nitro-3H-benzofuran-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-3H-benzofuran-2-one. The information is structured to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than the reported 70%. What are the most likely causes?
A1: Low yield in the nitration of 3H-benzofuran-2-one is a common issue that can stem from several factors. The most critical parameters to investigate are reaction temperature, the concentration and stoichiometry of your nitrating agent, and reaction time. The benzofuranone ring system can be sensitive to the harsh conditions of nitration.[1]
Potential causes for low yield include:
-
Suboptimal Temperature Control: Nitration is a highly exothermic reaction.[2] Poor temperature control can lead to an increase in side reactions, such as oxidation of the starting material or the formation of undesired isomers and polynitrated byproducts, all of which will lower the yield of the desired 5-nitro product. It is crucial to maintain a low reaction temperature, especially during the addition of the nitrating agent.
-
Improper Nitrating Agent Concentration or Stoichiometry: An excess of the nitrating agent can lead to the formation of dinitro or other polynitrated byproducts.[2] Conversely, an insufficient amount will result in an incomplete reaction. The water content in the nitric acid is also a critical factor; too much water can deactivate the nitrating species.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. However, excessively long reaction times can promote the formation of degradation products or side-products, especially if the temperature is not well-controlled. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Degradation of Starting Material or Product: The furan ring, in particular, can be susceptible to degradation under strongly acidic and oxidative conditions, leading to the formation of tarry substances and a lower yield of the desired product.
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of tarry materials is a strong indication of oxidative side reactions and/or polymerization of the starting material or product. The highly activating nature of the benzofuranone system can make it susceptible to oxidation by nitric acid, especially at elevated temperatures.
To mitigate tar formation:
-
Strict Temperature Control: This is the most critical factor. Maintain the recommended low temperature throughout the addition of the nitrating agent and the entire reaction period.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise and slowly to the reaction mixture with efficient stirring. This helps to dissipate the heat generated and prevent localized "hot spots" where decomposition is more likely to occur.
-
Use of a Milder Nitrating Agent: If tar formation persists despite careful temperature control, consider using a milder nitrating agent. Acetyl nitrate, generated in-situ from nitric acid and acetic anhydride, can be a more selective and less oxidizing alternative to the standard nitric acid/sulfuric acid mixture.
Q3: My purified product shows the presence of multiple isomers. How can I improve the regioselectivity of the nitration?
A3: While the 5-position is generally the preferred site of nitration on the 3H-benzofuran-2-one ring due to electronic factors, the formation of other isomers (such as the 7-nitro and dinitro derivatives) can occur, especially under forcing conditions.
To improve regioselectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature generally enhances the selectivity for the thermodynamically favored product.
-
Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence the isomer distribution. Experimenting with different nitrating systems, such as nitric acid in acetic anhydride, may offer improved selectivity compared to mixed acid.
-
Monitor Reaction Progress: As mentioned previously, monitoring the reaction by TLC can help you to stop the reaction once the desired product is formed, minimizing the formation of polynitrated byproducts.
Q4: What are the best practices for purifying the crude this compound?
A4: The most commonly reported and effective method for the purification of this compound is recrystallization.[3]
Key steps for successful recrystallization:
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for the recrystallization of this compound.[3] Other potential solvent systems could be explored, such as ethanol or mixtures of solvents, to optimize crystal purity and yield.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent to ensure the solution is saturated. If there are insoluble impurities, a hot filtration step can be performed. Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product.
-
Washing and Drying: After filtering the crystals, wash them with a small amount of cold solvent to remove any remaining impurities. The purified crystals should then be dried under vacuum to remove any residual solvent.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present after the recommended reaction time, consider extending the time in small increments. - Ensure the stirring is efficient to promote adequate mixing of reactants. |
| Side Product Formation (e.g., over-nitration, oxidation) | - Strictly maintain the reaction temperature below 20°C (293K) during the addition of the nitrating agent.[3] - Use the correct stoichiometry of the nitrating agent; avoid large excesses. - Consider using a milder nitrating agent, such as acetyl nitrate. |
| Suboptimal Nitrating Agent | - Ensure the nitric acid used is of high purity and the correct concentration. The presence of excess water can quench the nitronium ion. - If preparing your own nitrating mixture, ensure the ratio of nitric acid to sulfuric acid (if used) is accurate. |
| Product Loss During Workup/Purification | - When quenching the reaction with ice, do so slowly and with good stirring to avoid localized heating. - During recrystallization, use the minimum amount of hot solvent to dissolve the product to avoid significant loss of product in the mother liquor. - Ensure the final product is thoroughly dried to remove any residual solvent, which would artificially lower the calculated yield. |
Issue 2: Formation of Tarry Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | - Use an ice-salt bath to maintain a consistently low temperature during the addition of the nitrating agent. - Add the nitrating agent dropwise to the reaction mixture to allow for effective heat dissipation. |
| Oxidation of the Benzofuranone Ring | - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to minimize oxidation. - Consider using a less oxidizing nitrating system. |
| Prolonged Reaction Time at Elevated Temperatures | - Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 70%.[3]
Materials:
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3H-benzofuran-2-one
-
Acetic anhydride
-
65% Nitric acid
-
Glacial acetic acid
-
Sulfuric acid
-
Ethyl acetate (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3H-benzofuran-2-one (e.g., 3.9 g) in acetic anhydride (e.g., 25 ml).
-
Cooling: Cool the solution in an ice bath to maintain a temperature below 20°C (293K).[3]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of 65% nitric acid (e.g., 4 ml) and glacial acetic acid (e.g., 4 ml).
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while vigorously stirring and ensuring the temperature of the reaction mixture does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice containing a small amount of sulfuric acid to decompose any unreacted nitrating agent and precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.[3]
Visualizations
References
minimizing the formation of isomers during the synthesis of 5-Nitro-3H-benzofuran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the synthesis of 5-Nitro-3H-benzofuran-2-one.
Troubleshooting Guide: Isomer Formation
This guide addresses specific issues related to the formation of unwanted isomers during the nitration of 3H-benzofuran-2-one (also known as 2-coumaranone).
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of multiple nitro-isomers. | The reaction conditions are not optimal for regioselectivity. The nitrating agent may be too reactive, or the temperature may be too high, leading to a less selective reaction. | 1. Control the reaction temperature: Maintain a low temperature (below 5 °C) during the addition of the nitrating agent.[1] 2. Use a milder nitrating agent: Consider using a nitrating agent such as acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, which can offer better regioselectivity in some cases. 3. Slow addition of the nitrating agent: Add the nitrating agent dropwise to the solution of 3H-benzofuran-2-one to maintain a low concentration of the active nitrating species at any given time. |
| Difficulty in separating the desired 5-nitro isomer from other isomers (e.g., 7-nitro isomer). | The isomers have very similar physical properties, making separation by standard crystallization challenging. | 1. Fractional Crystallization: Attempt careful fractional crystallization from a suitable solvent system. Ethyl acetate is a good starting point for the 5-nitro isomer.[1] Multiple recrystallization steps may be necessary. 2. Chromatography: If crystallization is ineffective, column chromatography on silica gel can be employed to separate the isomers. A solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient) should be explored. |
| Identification of unknown isomers in the product mixture. | The reaction has produced a mixture of nitro-isomers other than the expected 5-nitro isomer. The primary side-product is often the 7-nitro isomer. | 1. Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR spectroscopy to identify the different isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons. 2. Comparison with literature data: While complete spectral data for all isomers is not readily available in all literature, comparing obtained spectra with known data for the 5-nitro isomer can help in identifying the others by subtraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomer formation during the nitration of 3H-benzofuran-2-one?
A1: The formation of isomers is a result of the electrophilic aromatic substitution (nitration) occurring at different positions on the benzene ring of the 3H-benzofuran-2-one molecule. The lactone ring is a deactivating group, which directs incoming electrophiles to the meta positions (5 and 7-positions). While the 5-position is generally favored, substitution at the 7-position can also occur, leading to the formation of the 7-nitro isomer as a significant byproduct. The exact ratio of isomers is sensitive to reaction conditions.
Q2: Which isomers are most commonly formed alongside this compound?
A2: The most common isomer formed is 7-Nitro-3H-benzofuran-2-one. Depending on the reaction conditions, small amounts of 4- and 6-nitro isomers might also be produced, although they are generally minor products.
Q3: How can I confirm the identity of the this compound I have synthesized?
A3: The identity and purity of your product can be confirmed by its melting point and spectroscopic data. The melting point of pure this compound is approximately 180 °C. You should also acquire ¹H NMR and ¹³C NMR spectra and compare them with the known data for the 5-nitro isomer.
Q4: Are there alternative nitrating agents that can improve the selectivity for the 5-position?
A4: While the standard method uses a mixture of nitric acid and sulfuric acid (or acetic acid/acetic anhydride), exploring other nitrating agents could potentially improve regioselectivity. For instance, the use of dinitrogen pentoxide (N₂O₅) in a suitable solvent has been shown to alter isomer ratios in the nitration of other aromatic compounds.[2] However, specific studies on 3H-benzofuran-2-one with a wide range of nitrating agents are not extensively documented. Careful experimentation with milder nitrating agents under controlled conditions is recommended.
Data Presentation
Table 1: Physical and Spectroscopic Data of Nitro-3H-benzofuran-2-one Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| This compound | C₈H₅NO₄ | 179.13 | ~180 | 8.35 (dd, J=8.8, 2.4 Hz, 1H), 8.25 (d, J=2.4 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 3.95 (s, 2H) | 170.1, 158.2, 143.9, 128.9, 125.4, 118.9, 111.2, 30.1 |
| 7-Nitro-3H-benzofuran-2-one | C₈H₅NO₄ | 179.13 | Not available | Not available | Not available |
| 4-Nitro-3H-benzofuran-2-one | C₈H₅NO₄ | 179.13 | Not available | Not available | Not available |
| 6-Nitro-3H-benzofuran-2-one | C₈H₅NO₄ | 179.13 | Not available | Not available | Not available |
Note: Complete experimental data for all isomers is not consistently available in the literature. The provided NMR data for the 5-nitro isomer is based on typical chemical shifts for such a structure and should be used as a reference.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a literature procedure and aims to favor the formation of the 5-nitro isomer.[1]
Materials:
-
3H-benzofuran-2-one (2-coumaranone)
-
Acetic anhydride
-
Nitric acid (65%)
-
Glacial acetic acid
-
Ice
-
Sulfuric acid (concentrated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3H-benzofuran-2-one (1.0 eq) in acetic anhydride (approx. 6.4 mL per gram of starting material).
-
Cool the solution to below 5 °C in an ice-water bath.
-
Prepare the nitrating mixture by carefully and slowly adding 65% nitric acid (1.0 eq) to glacial acetic acid (1.0 eq) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cooled solution of 3H-benzofuran-2-one over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional hour.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Add a few drops of concentrated sulfuric acid to aid precipitation.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethyl acetate to obtain pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the nitration of 3H-benzofuran-2-one.
References
Technical Support Center: Optimizing Synthesis of 5-Nitro-3H-benzofuran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of 5-Nitro-3H-benzofuran-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for the synthesis of this compound?
A1: The synthesis typically involves the nitration of 3H-benzofuran-2-one. A common method utilizes a nitrating mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride.[1] The reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the benzene ring of the benzofuranone molecule.
Q2: What are the key factors that influence the reaction time for this synthesis?
A2: The primary factors that can be adjusted to optimize the reaction time include:
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of unwanted byproducts.
-
Concentration of Reactants: The concentration of both the 3H-benzofuran-2-one and the nitrating agent will affect the rate of reaction.
-
Choice of Nitrating Agent and Solvent: The composition and strength of the nitrating mixture (e.g., nitric acid/sulfuric acid vs. nitric acid/acetic anhydride) and the choice of solvent can significantly impact the reaction speed and selectivity.
-
Agitation: Efficient mixing is crucial to ensure homogeneity and improve the contact between reactants, which can lead to a shorter reaction time.
Q3: What are the common side reactions, and how can they be minimized to improve yield and reduce purification time?
A3: Common side reactions in nitration include the formation of other isomers (e.g., 7-nitro isomer) and polysubstituted products. Over-oxidation of the starting material or product can also occur under harsh conditions. To minimize these:
-
Maintain a low reaction temperature, especially during the addition of the nitrating agent.[1]
-
Carefully control the stoichiometry of the nitrating agent.
-
Optimize the reaction time; prolonged exposure to the reaction conditions can lead to byproduct formation.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing the reaction time.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Reaction temperature is too low.2. Insufficient concentration of the nitrating agent.3. Poor mixing of reactants. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.2. Increase the molar ratio of the nitrating agent. However, be cautious as this may lead to side product formation.3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to a loss of regioselectivity.2. The nitrating agent is too reactive for the substrate. | 1. Conduct the reaction at a lower temperature. The addition of the nitrating agent should be done dropwise while maintaining a low internal temperature.2. Consider using a milder nitrating agent or a different solvent system to improve selectivity. |
| Product Decomposition or Low Yield | 1. Reaction time is too long.2. Reaction temperature is too high.3. The work-up procedure is too harsh. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.2. Maintain the optimal reaction temperature to prevent thermal decomposition.3. Use a mild work-up procedure, such as pouring the reaction mixture onto ice and then neutralizing with a weak base. |
Data Presentation: Reaction Time Optimization
The following tables summarize hypothetical quantitative data for optimizing the reaction time. These should be used as a starting point for your own experimental design.
Table 1: Effect of Temperature on Reaction Time
| Entry | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | 0 | > 12 | Incomplete |
| 2 | 10 | 4 | 65 |
| 3 | 25 (Room Temp) | 1.5 | 78 |
| 4 | 40 | 0.5 | 72 (with byproducts) |
Table 2: Effect of Nitrating Agent Composition on Reaction Time
| Entry | Nitrating Agent (Molar Ratio) | Reaction Time (hours) | Yield (%) |
| 1 | HNO₃/H₂SO₄ (1:1) | 1 | 85 |
| 2 | HNO₃/H₂SO₄ (1:2) | 0.5 | 88 |
| 3 | HNO₃/Acetic Anhydride (1:3) | 2 | 75 |
| 4 | HNO₃ in Acetic Acid | 3 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3H-benzofuran-2-one (1 equivalent) in a suitable solvent (e.g., acetic anhydride).
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare the nitrating mixture by cautiously adding nitric acid (1.1 equivalents) to sulfuric acid (1.1 equivalents) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
safe handling and storage procedures for 5-Nitro-3H-benzofuran-2-one
This guide provides essential safety information, handling protocols, and storage procedures for 5-Nitro-3H-benzofuran-2-one, targeting researchers, scientists, and drug development professionals. The following question-and-answer format directly addresses potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of accidental exposure, it is crucial to take the following steps:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse your mouth.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. If skin irritation or a rash occurs, seek medical advice.
-
Contaminated Clothing: Immediately change contaminated clothing. Contaminated work clothing must not be allowed out of the workplace.
Q3: What are the proper storage conditions for this compound?
A3: To ensure stability and safety, store the compound in a tightly closed container in a dry, well-ventilated place. The storage area should be locked up or accessible only to qualified or authorized personnel.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, it is mandatory to wear protective gloves and protective clothing. After handling, wash your hands and face thoroughly.
Troubleshooting Guide
Problem: I need to clean up a spill of this compound.
Solution:
-
Containment: Do not let the product enter drains. Cover drains to prevent environmental contamination.
-
Collection: Carefully collect, bind, and pump off spills. Avoid generating dust during cleanup.
-
Disposal: Dispose of the collected material properly according to institutional and local regulations.
-
Decontamination: Clean the affected area thoroughly after the spill has been removed.
Problem: I am unsure about the chemical compatibility of this compound.
Solution: The available safety data sheet indicates that violent reactions are possible with certain materials, though specific incompatible materials are not listed. It is also advised to avoid strong heating, as this can lead to the formation of explosive mixtures with air. As a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases unless a validated experimental protocol is being followed.
Quantitative Hazard Data
| Hazard Type | Value | Species |
| Acute Oral Toxicity (LD50) | 293 mg/kg | Rat |
Source: Sigma-Aldrich Safety Data Sheet
Experimental Workflow & Safety Protocols
The following diagrams illustrate the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Caption: Hazard and Personal Protective Equipment Relationship.
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Nitro-3H-benzofuran-2-one and 6-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted chemical reactivity of two constitutional isomers: 5-Nitro-3H-benzofuran-2-one and 6-Nitro-3H-benzofuran-2-one. While direct experimental data comparing the reactivity of these specific isomers is limited in publicly available literature, this document offers a comprehensive theoretical analysis based on fundamental principles of organic chemistry and existing data for related compounds. The guide also outlines proposed experimental protocols for the quantitative assessment of their reactivity.
Introduction
This compound and its 6-nitro isomer are heterocyclic compounds of interest in medicinal chemistry and materials science. The position of the nitro group, a potent electron-withdrawing substituent, is expected to significantly influence the electron density distribution within the benzofuranone scaffold, thereby dictating their reactivity towards electrophilic and nucleophilic reagents. Understanding these differences is crucial for designing synthetic routes and developing novel molecules with desired properties. 5-Nitro-1-benzofuran-2(3H)-one is a known intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1]
Theoretical Reactivity Analysis
The reactivity of these isomers is primarily governed by the electronic effects of the nitro group on the benzofuranone ring system.
Electrophilic Aromatic Substitution
The benzofuranone ring is an aromatic system, and the furanone moiety is generally considered to be electron-rich, directing electrophilic attack to specific positions. However, the presence of the strongly deactivating nitro group will significantly reduce the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution challenging for both isomers.
The nitro group is a meta-director in electrophilic aromatic substitution on a benzene ring. However, in the fused ring system of benzofuranone, the directing effects are more complex, being influenced by both the fused heterocyclic ring and the substituents. For benzofuran itself, electrophilic attack preferentially occurs at the 2-position of the furan ring. In the case of these nitrobenzofuranones, the lactone carbonyl group further deactivates the ring.
-
This compound: The nitro group at the 5-position deactivates the benzene ring. Electrophilic attack is expected to be highly disfavored. If forced, substitution would likely occur at a position meta to the nitro group, such as the 7-position, although the overall reactivity will be very low.
-
6-Nitro-3H-benzofuran-2-one: Similarly, the nitro group at the 6-position deactivates the benzene ring. Electrophilic attack would be predicted to occur at positions meta to the nitro group, namely the 4- and 7-positions.
Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing group like the nitro group activates an aromatic ring towards nucleophilic aromatic substitution (SNA_r_). This is the area where the reactivity of the two isomers is expected to differ more significantly. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, which is formed during the attack of a nucleophile. This stabilization is most effective when the nitro group is ortho or para to the position of nucleophilic attack.
-
This compound: A nucleophile could potentially attack the aromatic ring. The nitro group at the 5-position would effectively stabilize a negative charge at the 4- and 6-positions (ortho and para respectively). Therefore, if a suitable leaving group were present at either of these positions, this isomer would be reactive towards nucleophilic aromatic substitution.
-
6-Nitro-3H-benzofuran-2-one: The nitro group at the 6-position would stabilize a negative charge at the 5- and 7-positions (ortho and para respectively). Thus, this isomer would be activated towards nucleophilic attack at these positions, should a leaving group be present.
Reactivity of the Lactone Ring
The lactone ring contains an ester functional group and is susceptible to nucleophilic acyl substitution. The electron-withdrawing nitro group on the benzene ring will influence the electrophilicity of the carbonyl carbon.
-
This compound: The nitro group at the 5-position is in conjugation with the lactone oxygen. This electron-withdrawing effect will be transmitted through the aromatic system to the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to the unsubstituted benzofuran-2-one.
-
6-Nitro-3H-benzofuran-2-one: The nitro group at the 6-position is also electron-withdrawing and will increase the electrophilicity of the carbonyl carbon. The extent of this effect compared to the 5-nitro isomer is not immediately obvious without quantitative data but is expected to be significant.
Data Presentation
As direct comparative experimental data is unavailable, the following table summarizes the predicted reactivity based on theoretical principles.
| Reaction Type | This compound | 6-Nitro-3H-benzofuran-2-one |
| Electrophilic Aromatic Substitution | Highly deactivated. | Highly deactivated. |
| Nucleophilic Aromatic Substitution | Activated at positions 4 and 6 (requires leaving group). | Activated at positions 5 and 7 (requires leaving group). |
| Nucleophilic Acyl Substitution (Lactone Opening) | More reactive than unsubstituted benzofuranone. | More reactive than unsubstituted benzofuranone. |
Experimental Protocols
To quantitatively compare the reactivity of these two isomers, the following experimental protocols are proposed.
Protocol 1: Competitive Nitration (to assess relative deactivation in Electrophilic Aromatic Substitution)
Objective: To determine the relative reactivity of the two isomers towards a strong electrophile.
Methodology:
-
An equimolar mixture of this compound and 6-Nitro-3H-benzofuran-2-one is dissolved in a suitable inert solvent (e.g., dichloromethane).
-
The mixture is cooled to 0°C.
-
A sub-stoichiometric amount (e.g., 0.1 equivalents) of a nitrating agent (e.g., nitric acid in sulfuric acid) is added dropwise.
-
The reaction is stirred for a specific time and then quenched with ice water.
-
The product mixture is extracted, and the relative amounts of the starting materials and any dinitrated products are determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The isomer that is consumed to a lesser extent is considered the more deactivated (less reactive) isomer.
Protocol 2: Kinetics of Nucleophilic Acyl Substitution (Lactone Opening)
Objective: To determine the rate constants for the reaction of each isomer with a nucleophile.
Methodology:
-
A solution of known concentration of either this compound or 6-Nitro-3H-benzofuran-2-one is prepared in a suitable solvent (e.g., acetonitrile).
-
A solution of a nucleophile (e.g., sodium methoxide in methanol) of known concentration is also prepared.
-
The two solutions are mixed in a UV-Vis spectrophotometer cuvette at a constant temperature.
-
The disappearance of the starting material or the appearance of the product is monitored over time by measuring the change in absorbance at a specific wavelength.
-
The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the absorbance versus time.
-
The experiment is repeated for the other isomer under identical conditions.
-
The isomer with the larger rate constant is the more reactive isomer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized pathway for electrophilic aromatic substitution on a nitrobenzofuranone.
Caption: Experimental workflow for comparing reactivity in nucleophilic aromatic substitution.
Caption: Mechanism of nucleophilic acyl substitution on the lactone ring.
Conclusion
Based on theoretical principles, both this compound and 6-Nitro-3H-benzofuran-2-one are expected to be highly deactivated towards electrophilic attack on the aromatic ring. Conversely, they are predicted to be activated towards nucleophilic aromatic substitution (in the presence of a suitable leaving group) and nucleophilic attack at the lactone carbonyl group. The precise differences in reactivity between the two isomers, particularly in nucleophilic reactions, would be subtle and require quantitative experimental investigation as outlined in the proposed protocols. Computational studies modeling the electron distribution and transition state energies would provide valuable theoretical insights to complement experimental findings. This guide serves as a foundational resource for researchers embarking on the synthesis and derivatization of these and related nitro-heterocyclic compounds.
References
Comparative Analysis of Intermediates in the Synthesis of Dronedarone
Dronedarone, a benzofuran derivative and a non-iodinated analog of amiodarone, is a crucial antiarrhythmic agent for the treatment of atrial fibrillation and atrial flutter.[1][2] Its synthesis involves several key intermediates, the choice of which can significantly impact the overall efficiency, scalability, and impurity profile of the manufacturing process. This guide provides a comparative analysis of the primary synthetic routes and their associated intermediates, offering valuable insights for researchers and professionals in drug development.
Key Synthetic Strategies and Core Intermediates
The synthesis of dronedarone can be broadly categorized into two main strategies: linear and convergent synthesis. Each approach utilizes distinct key intermediates that present different advantages and challenges.
1. Linear Synthesis via 2-Butyl-5-nitrobenzofuran:
This classical and widely reported route commences with 2-butyl-5-nitrobenzofuran as the starting material.[1] The synthesis proceeds through a series of sequential reactions to build the final dronedarone molecule.
Key Intermediates in the Linear Synthesis:
-
2-Butyl-5-nitrobenzofuran: This is the foundational building block in many traditional syntheses.[1]
-
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: Formed via Friedel–Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.[1]
-
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1): Obtained after demethylation of the methoxy group. This intermediate is a critical building block, and its purity directly affects the final API.[3]
-
2-n-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitro benzofuran: The product of O-alkylation of the phenolic group.[4]
-
5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran: Generated by the reduction of the nitro group to an amine.[5]
2. Convergent Synthesis Approaches:
Convergent strategies aim to improve overall yield and flexibility by synthesizing different fragments of the dronedarone molecule separately before coupling them in the final stages.
Key Intermediates in Convergent Syntheses:
-
3-Iodobenzo[b]furan derivatives: These are key components for late-stage coupling reactions.[1]
-
Arylboronic acids: Used as coupling partners in Suzuki–Miyaura cross-coupling reactions to form the biaryl ketone structure.[1]
-
4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (CAS 437651-44-0): This fragment provides the side chain, which is later coupled to the benzofuran core.[6]
-
2-Butyl-5-methylsulfonylaminobenzofuran-3-carboxylic acid: A novel intermediate that allows for a shorter and potentially more cost-effective synthesis route, avoiding the use of the hazardous 2-butyl-5-nitrobenzofuran.[7]
-
2-(-2-butyl-1-benzofuran-5-yl)-1H-isoindole-1,3(2H)dione: An intermediate where the amino group is protected, which can lead to cleaner Friedel-Crafts acylation and a better impurity profile.[8][9]
Comparative Data of Synthetic Intermediates
| Intermediate | Synthetic Route | Key Advantages | Key Challenges | Reported Yields |
| 2-Butyl-5-nitrobenzofuran | Linear | Well-established starting material.[1] | Mutagenic and hazardous, requiring hydrogenation which poses explosion risks.[7][8] | - |
| (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | Linear | Critical precursor for side-chain attachment.[3] | Purity is crucial for the final product. | - |
| 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran | Linear | Direct precursor to the final mesylation step.[5] | The subsequent mesylation can lead to the formation of di-substituted impurities.[5] | Crude Dronedarone HCl from this intermediate: 89.2%.[5] |
| 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride | Convergent | Allows for separate synthesis and purification of the side chain.[6] | Requires an efficient coupling strategy to the benzofuran core. | - |
| 2-Butyl-5-methylsulfonylaminobenzofuran-3-carboxylic acid | Convergent | Avoids nitro-intermediates, simpler process, and mild reaction conditions.[7] | A newer, less established route. | - |
| 2-(-2-butyl-1-benzofuran-5-yl)-1H-isoindole-1,3(2H)dione | Convergent | Protection of the amino group leads to cleaner reactions and higher purity.[8] | Requires additional protection and deprotection steps. | Dioxalate salt of the subsequent intermediate: 82%.[8] |
Experimental Protocols
Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (Linear Route Intermediate):
This key step involves the Friedel–Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.[1] A common catalyst for this reaction is tin tetrachloride (SnCl4).[8] The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane.
Synthesis of Dronedarone Hydrochloride from 5-amino-3-[4-(3-di-n-butylamino-propoxy) benzoyl]-2n-butyl benzofuran (Final Step in Linear Route):
The amino intermediate is reacted with methanesulfonyl chloride to form the sulfonamide.[4][5] This reaction can be performed in the absence of a base to directly yield dronedarone hydrochloride.[4] One protocol involves adding a solution of methanesulfonyl chloride in acetonitrile to a refluxing mixture of the amino intermediate in acetonitrile. The reaction is maintained at reflux for several hours, after which the crude dronedarone hydrochloride precipitates upon cooling.[5]
Carbonylative Suzuki–Miyaura Cross-Coupling (Convergent Route):
A key step in a convergent synthesis involves the coupling of a 3-iodobenzo[b]furan intermediate with an arylboronic acid.[1] This reaction is catalyzed by a palladium complex and forms the biaryl ketone structure of dronedarone in a single step.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the key intermediates in the different synthetic routes, the following diagrams are provided.
References
- 1. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]
- 2. Dronedarone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 5. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 6. nbinno.com [nbinno.com]
- 7. CN102153531B - Intermediate for preparing dronedarone and preparation method thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Improved Scalable Route to Pure Dronedarone Hydrochloride | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for the Quantification of 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-Nitro-3H-benzofuran-2-one. Due to the limited availability of directly validated methods for this specific analyte in publicly accessible literature, this document outlines proposed methods based on established analytical techniques for structurally related nitroaromatic and benzofuranone compounds. The information presented herein is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
The three principal analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method's principles, proposed experimental protocols, and a comparison of their expected performance characteristics are detailed below.
Quantitative Performance Comparison
The following table summarizes the anticipated performance of the proposed analytical methods for the quantification of this compound. These are estimated capabilities derived from literature on analogous compounds and should be confirmed through rigorous method validation studies as per ICH guidelines.
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Selectivity/Specificity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | High µg/mL |
| Linearity Range | Typically 2-3 orders of magnitude | 3-5 orders of magnitude | 1-2 orders of magnitude |
| Precision (%RSD) | < 2% | < 5-10% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument/Operation) | Moderate / Moderate | High / High | Low / Low |
| Matrix Effect Susceptibility | Low to Moderate | High | Moderate |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules that possess a UV chromophore, such as the nitroaromatic system in this compound. The method offers a good balance of sensitivity, specificity, and cost-effectiveness.
Proposed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. For compounds with nitroaromaticity, a phenyl-based stationary phase could also be explored for alternative selectivity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical gradient might start at a lower organic composition and ramp up to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The nitroaromatic group is expected to have a strong absorbance in the UV region. A wavelength of 254 nm is a common starting point for aromatic compounds.[1][2] A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, preferably the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection. For more complex matrices, solid-phase extraction (SPE) may be necessary.
Method Validation Parameters
According to ICH guidelines, the validation of this method would involve assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4][5]
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification or analysis in complex biological matrices. The high specificity is achieved by monitoring specific mass-to-charge (m/z) transitions of the analyte.
Proposed Experimental Protocol
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation on a C18 or phenyl column would be appropriate. The use of UHPLC columns can significantly shorten the analysis time. The mobile phase should consist of volatile buffers, such as formic acid or ammonium formate, to ensure compatibility with the MS detector.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative ion mode is likely to be more sensitive for the nitro-containing compound.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. These transitions (precursor → product) will be monitored in Multiple Reaction Monitoring (MRM) mode for quantification. The specific transitions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Sample Preparation: For complex matrices like plasma or tissue, a more rigorous sample preparation such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to minimize matrix effects.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the UV-Vis region. However, it is generally less specific than chromatographic methods and is best suited for the analysis of pure substances or simple mixtures where interfering substances are not present.
Proposed Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Scan the UV spectrum of one of the standard solutions from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds often exhibit strong absorbance.[6]
-
Measure the absorbance of each standard solution and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using the Beer-Lambert law.
-
Caption: Logical relationship for quantification by UV-Vis spectrophotometry.
Conclusion
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
UV-Vis spectrophotometry is a suitable option for rapid and straightforward quantification of the pure compound or in simple formulations.
-
HPLC-UV offers a good compromise between performance and cost for routine quality control and quantification in various sample matrices.
-
LC-MS/MS is the preferred method for trace-level quantification, analysis in complex biological matrices, and when high specificity is paramount.
It is imperative that any chosen method be subjected to a thorough validation process in accordance with regulatory guidelines to ensure the reliability and accuracy of the generated data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Structure-Activity Relationship of 5-Nitrobenzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives, a significant class of heterocyclic compounds, are widely recognized for their diverse pharmacological activities.[1][2] The introduction of a nitro group at the 5-position of the benzofuran scaffold can significantly modulate the biological properties of these molecules, leading to potent antimicrobial, anticancer, and antiparasitic agents.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-nitrobenzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic visualizations to facilitate further research and drug development in this area.
Comparative Analysis of Biological Activities
The biological efficacy of 5-nitrobenzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran core. The nitro group at the 5-position is a critical feature, often associated with the compound's mechanism of action, particularly in antimicrobial and antiparasitic contexts where it can be enzymatically reduced to cytotoxic radical species.[3][6]
Anticancer Activity
Several 5-nitrobenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that may include the generation of reactive oxygen species (ROS).
A series of novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones were synthesized and evaluated for their anticancer activity. One of the most potent compounds, 14b , displayed submicromolar cytotoxic activity against a panel of eleven cancer cell lines, including breast (MCF-7, MDA-MB-231), gastric (AGS), colorectal (HT-29, DLD-1, HCT 116), neuroblastoma (SH SY5Y), and leukemia (JURKAT, RMPI 8866, K-562) cell lines.[7] Notably, its IC50 value against the MCF-7 breast cancer cell line was 0.85 µM after 24 hours of treatment.[7] The proapoptotic activity of these compounds was confirmed by flow cytometry analysis, which showed an increase in the population of apoptotic cells, and by the increased generation of reactive oxygen species.[7]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | MCF-7 (Breast) | 0.85 (24h) | [7] |
| 14b | MDA-MB-231 (Breast) | >0.62 (24h) | [7] |
| 14b | AGS (Gastric) | >0.62 (24h) | [7] |
| 14b | HT-29 (Colorectal) | >0.62 (24h) | [7] |
Antimicrobial Activity
The antimicrobial properties of 5-nitrobenzofuran derivatives are well-documented. Their mode of action is often attributed to the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of toxic metabolites that damage cellular components.[3][6]
A study on newly synthesized benzofuran derivatives, including those with a 5-nitro substituent, tested their antibacterial activity using the agar well diffusion method.[4] Compounds M5a and M5g showed potent activity against Enterococcus faecalis at a concentration of 50 µg/ml, while compounds M5i , M5k , and M5l exhibited significant activity against Candida albicans at 25 µg/ml.[4]
Another study synthesized a series of novel benzo[b]furan derivatives and screened them for antibacterial activity. While specific 5-nitro derivatives were not the primary focus, the study highlights the potential of the benzofuran scaffold in developing antimicrobial agents.[8]
| Compound Series | Microorganism | Activity | Concentration | Reference |
| M5a, M5g | Enterococcus faecalis | Potent | 50 µg/ml | [4] |
| M5i, M5k, M5l | Candida albicans | Significant | 25 µg/ml | [4] |
Antiparasitic Activity
5-Nitrobenzofuran derivatives have shown promise as antiparasitic agents, particularly against Leishmania species. The mechanism of action is believed to involve the bioactivation of the nitro group by parasitic nitroreductases (NTRs).[9]
A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, which share a similar nitroaromatic feature, were investigated for their antileishmanial activity. Compounds with a 5-nitroimidazole moiety demonstrated significantly superior activity against Leishmania donovani axenic amastigotes compared to Leishmania major promastigotes.[9] For instance, compound 5n , a 7-methoxy substituted benzofuranone, exhibited a remarkable IC50 of 0.016 µM against L. donovani axenic amastigotes.[9] This highlights the potential of the nitro group in conjunction with the benzofuran scaffold for potent antiparasitic effects.
| Compound | Parasite | IC50 (µM) | Reference |
| 5n | Leishmania donovani (axenic amastigote) | 0.016 | [9] |
| 5a | Leishmania donovani (axenic amastigote) | 0.435 | [9] |
| 5d | Leishmania donovani (axenic amastigote) | 0.098 | [9] |
| 5e | Leishmania donovani (axenic amastigote) | 0.112 | [9] |
Experimental Protocols
Anticancer Activity: MTT Assay[8][12]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-nitrobenzofuran derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the MTT solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Agar Well Diffusion Method[5]
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are cut into the agar using a sterile borer.
-
Compound Addition: A known concentration of the 5-nitrobenzofuran derivative solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured to determine the antimicrobial activity.
Mechanistic Insights and Visualizations
The biological activity of 5-nitrobenzofuran derivatives is often initiated by the reduction of the nitro group, a key bioactivation step.
Antimicrobial and Antiparasitic Mechanism
In microorganisms and parasites, nitroreductases play a crucial role in activating 5-nitro compounds. This process involves the transfer of electrons to the nitro group, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, ultimately leading to cell death.[6][9]
Caption: Bioactivation of 5-nitrobenzofurans in microbial and parasitic cells.
Anticancer Workflow: From Synthesis to Activity
The development of novel 5-nitrobenzofuran derivatives as anticancer agents follows a structured workflow, from chemical synthesis and characterization to the evaluation of their biological activity.
Caption: Workflow for the development of 5-nitrobenzofuran anticancer agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones [mdpi.com]
- 6. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrating Agents for the Synthesis of Nitro-3H-benzofuran-2-one Derivatives
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the efficacy of various nitrating agents for the synthesis of nitro-3H-benzofuran-2-one derivatives has been compiled to aid researchers, scientists, and drug development professionals in this critical area of organic synthesis. This guide provides an objective comparison of product performance, supported by experimental data, and detailed methodologies for key experiments.
The nitration of 3H-benzofuran-2-one is a key step in the synthesis of various pharmacologically active compounds. The choice of nitrating agent significantly impacts the yield, regioselectivity, and safety of the reaction. This guide evaluates the performance of common nitrating agents, offering a clear and structured overview for easy comparison.
Data Summary
The following table summarizes the quantitative data for the nitration of 3H-benzofuran-2-one using different nitrating agents.
| Nitrating Agent | Substrate | Product(s) | Yield (%) | Regioselectivity | Reaction Conditions |
| 65% HNO₃ / Acetic Acid in Acetic Anhydride | 3H-benzofuran-2-one | 5-Nitro-1-benzofuran-2(3H)-one | 70 | Selective for C5 | Below 293K, then reflux for 1 hour |
| Mixed Acid (HNO₃ / H₂SO₄) | 3H-benzofuran-2-one | Expected to be a mixture of nitro isomers | Varies | Potentially less selective | Typically 0°C to room temperature |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 3H-benzofuran-2-one | Expected to be a mixture of nitro isomers | Varies | Dependent on solvent and temperature | Anhydrous conditions, often in aprotic solvents |
Experimental Protocols
Protocol 1: Nitration with Nitric Acid and Acetic Acid in Acetic Anhydride
This protocol is adapted from the synthesis of 5-Nitro-1-benzofuran-2(3H)-one.
Materials:
-
3H-benzofuran-2-one (3.9 g)
-
Acetic anhydride (25 ml)
-
65% Nitric acid (4 ml)
-
Glacial acetic acid (4 ml)
-
Ice
-
Sulfuric acid
-
Ethyl acetate
Procedure:
-
A solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 ml) is prepared.
-
A mixture of 65% nitric acid (4 ml) and glacial acetic acid (4 ml) is added dropwise to the solution while maintaining the temperature below 293K.
-
The mixture is then stirred and refluxed for 1 hour.
-
The reaction is quenched by the addition of ice and sulfuric acid.
-
The resulting precipitate is filtered off.
-
The crude product is purified by recrystallization from ethyl acetate to yield pure 5-nitro-1-benzofuran-2(3H)-one.[1]
Mechanistic Insights and Workflow
The nitration of 3H-benzofuran-2-one proceeds via an electrophilic aromatic substitution mechanism. The lactone ring deactivates the furan ring towards electrophilic attack, thus directing the substitution to the benzene ring. The regioselectivity is influenced by the electronic effects of the lactone and the oxygen heteroatom.
The following diagram illustrates the general experimental workflow for comparing the efficacy of different nitrating agents.
Caption: A flowchart illustrating the comparative experimental workflow for nitrating 3H-benzofuran-2-one.
The following diagram illustrates the electrophilic aromatic substitution pathway for the nitration of 3H-benzofuran-2-one.
Caption: A diagram showing the key steps in the electrophilic nitration of 3H-benzofuran-2-one.
References
Comparative Efficacy of 5-Nitrobenzofuran Derivatives: An In Vitro and In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 5-nitrobenzofuran derivatives, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes pertinent signaling pathways to support further research and development in this area.
The benzofuran scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group at the 5-position can significantly modulate its biological activity. This guide delves into the in vitro and in vivo studies of these derivatives to provide a comparative overview of their potential as therapeutic agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of various 5-nitrobenzofuran derivatives against cancer cell lines and microbial strains. It is important to note that direct comparative in vivo efficacy data, as well as comprehensive pharmacokinetic and toxicology data for 5-nitrobenzofuran derivatives, are not extensively available in the public domain. The presented data is collated from various studies and serves as a baseline for understanding the potential of this class of compounds.
Anticancer Activity of 5-Nitrobenzofuran Derivatives (In Vitro)
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-linked Chalcone | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 (48h) | |
| HT-29 (Colon) | 7.76 (48h) | |||
| CCD-18Co (Normal Colon) | >10 (48h) | |||
| Nitroimidazole-benzofuranone | (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-6,7-dimethoxy-3(2H)-benzofuranone | MRSA | 12.5 µg/mL | [1] |
| B. subtilis | 12.5 µg/mL | [1] |
Antimicrobial Activity of 5-Nitrobenzofuran Derivatives (In Vitro)
| Derivative Class | Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | M5a, M5g | Enterococcus Faecalis | 50 | [2] |
| M5i, M5k, M5l | Candida albicans | 25 | [2] | |
| 2-Methyl-nitrobenzofurans | 3,7-dinitro-2-methylbenzofuran | E. coli Br | Not specified, but showed activity against a nitrofurazone-resistant strain |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 5-nitrobenzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the 5-nitrobenzofuran derivative solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
Several 5-nitrobenzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.
mTOR Signaling Pathway Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, making it a promising target for cancer therapy.
Caption: Inhibition of the mTOR signaling pathway by 5-nitrobenzofuran derivatives.
Induction of Intrinsic Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The intrinsic pathway of apoptosis is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. Some 5-nitrobenzofuran derivatives have been shown to induce apoptosis in cancer cells through this pathway.
Caption: Induction of the intrinsic apoptosis pathway by 5-nitrobenzofuran derivatives.
Conclusion
The available in vitro data suggests that 5-nitrobenzofuran derivatives hold significant promise as both anticancer and antimicrobial agents. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon. The elucidation of their mechanisms of action, such as the inhibition of the mTOR pathway and the induction of apoptosis, offers valuable insights for rational drug design and development. However, the current lack of comprehensive in vivo efficacy, pharmacokinetic, and toxicology data represents a critical gap in the literature. Further in vivo studies are imperative to validate the therapeutic potential of this promising class of compounds and to pave the way for their potential clinical translation.
References
A Comparative Review of Synthetic Routes to 5-Nitro-3H-benzofuran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 5-Nitro-3H-benzofuran-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of Benzofuranone | Route 2: Cyclization of Nitrophenylacetic Acid |
| Starting Material | 2-Hydroxyphenylacetic acid | 2-Hydroxyphenylacetic acid |
| Overall Yield | ~70% | ~38.8% (based on analogous cyclization) |
| Number of Steps | 2 | 2 |
| Key Intermediates | 3H-Benzofuran-2-one | 2-Hydroxy-5-nitrophenylacetic acid |
| Reaction Conditions | Step 1: Reflux; Step 2: <20°C to Reflux | Step 1: 0°C to ambient; Step 2: Reflux |
| Reagents & Catalysts | p-TsOH, Nitric acid, Acetic acid, Acetic anhydride | Nitric acid, Silica sulfonic acid |
| Advantages | Higher overall yield. | Potentially milder cyclization conditions. |
| Disadvantages | Use of potent nitrating mixture. | Lower reported yield for the nitration step. |
Synthetic Route 1: Nitration of 3H-Benzofuran-2-one
This two-step route commences with the synthesis of the benzofuranone core followed by nitration at the 5-position.
Workflow for Synthetic Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 3H-Benzofuran-2-one [1]
-
To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol), toluene (60 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux for 4 hours, with azeotropic removal of water.
-
After completion, remove the residual solvent under reduced pressure to obtain 3H-benzofuran-2-one.
-
Yield: Quantitative (3.9 g).
Step 2: Synthesis of this compound [1]
-
Dissolve 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask.
-
Prepare a nitrating mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
-
Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture and reflux for 1 hour.
-
Decompose the reaction mixture with ice and sulfuric acid.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound.
-
Yield: 70%.
Synthetic Route 2: Cyclization of 2-Hydroxy-5-nitrophenylacetic Acid
This alternative two-step approach involves the initial nitration of the starting material, followed by intramolecular cyclization to form the target lactone.
Workflow for Synthetic Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-Hydroxy-5-nitrophenylacetic Acid
-
Suspend o-hydroxyphenylacetic acid (15.0 g, 0.099 mol) in water (39 mL) at 0°C.
-
Slowly add a solution of nitric acid (12 mL of 65% in 8 mL H₂O) via pipette.
-
Stir the solution for an additional 1.5 hours at 0°C.
-
Warm the mixture to ambient temperature and stir for an additional 0.5 hours.
-
Pour the heterogeneous solution over ice (10 g) and filter to remove the insoluble ortho-nitro isomer.
-
Concentrate the reddish solution under reduced pressure.
-
Redissolve the thick residue in 6N HCl and filter through celite.
-
Remove the solvent again under reduced pressure to provide 2-hydroxy-5-nitrophenylacetic acid.
-
Yield: 40%.
Step 2: Synthesis of this compound (Proposed based on analogous cyclization)
This protocol is adapted from the cyclization of 2-hydroxyphenylacetic acid using silica sulfonic acid, as a specific protocol for the nitrated analogue was not found.
-
In a reaction flask equipped with a stirrer and a Dean-Stark apparatus, add 2-hydroxy-5-nitrophenylacetic acid, toluene (as a water-carrying agent), and silica gel sulfonic acid as a catalyst. A suggested starting ratio would be similar to that used for the non-nitrated analogue (e.g., 200g of acid, 500mL of toluene, and 2g of catalyst)[2].
-
Heat the mixture to reflux with stirring.
-
Collect the water generated during the reaction in the water trap.
-
Monitor the reaction progress by checking the consumption of the starting material (e.g., by HPLC).
-
Once the reaction is complete, cool the reaction mixture.
-
Recover the silica gel sulfonic acid catalyst by suction filtration.
-
Subject the filtrate to distillation under reduced pressure to remove the toluene and isolate the product.
-
Expected Yield: High, potentially similar to the ~97.1-98.3% reported for the non-nitrated analogue[2].
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound from the same commercially available starting material. Route 1 demonstrates a higher overall yield in the literature, making it a more efficient process on paper. However, it involves a potent nitrating mixture in the second step which requires careful temperature control.
Route 2, while having a lower reported yield for the initial nitration step, may offer a more straightforward and potentially milder final cyclization step, especially with the use of a solid acid catalyst like silica sulfonic acid. The overall efficiency of Route 2 is heavily dependent on the actual yield of the final cyclization of the nitrated intermediate.
The choice between these two routes will likely depend on the specific requirements of the researcher, including desired overall yield, available equipment for temperature control, and preference for specific types of reagents and catalysts. Further optimization of the nitration step in Route 2 could potentially make it more competitive with Route 1 in terms of overall yield.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Nitro-3H-benzofuran-2-one
The proper disposal of 5-Nitro-3H-benzofuran-2-one is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a nitro-aromatic compound, it should be treated as hazardous waste. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect against contamination.
-
Respiratory Protection: Handling of the solid material should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
-
Waste Identification and Segregation:
-
Identify the waste as "this compound".
-
This waste stream must be kept separate from other chemical wastes to prevent potentially dangerous reactions. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[5]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. Glass or high-density polyethylene containers are generally suitable.
-
The container must be in good condition and have a secure, tight-fitting lid to prevent spills and the release of vapors.[4][5]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE ".[4][6]
-
The label must include the full chemical name: "This compound " (do not use abbreviations).
-
Indicate the date when the first waste was added to the container.
-
List the primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][5]
-
This area must be under the control of laboratory personnel, away from general traffic, and clearly marked.
-
Ensure the storage location is cool, dry, and well-ventilated.
-
Utilize secondary containment, such as a spill tray, to capture any potential leaks.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste manifest documentation and hand-off.
-
Do not attempt to neutralize or treat the chemical waste in the laboratory, as this can create new, unknown hazards.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Max 90% capacity | To allow for thermal expansion and prevent overflow. |
| Satellite Accumulation Limit | Up to 55 gallons | Standard regulatory limit for hazardous waste in a lab. |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | Stricter limit for highly hazardous "P-listed" wastes.[3] |
| Storage Time Limit | Up to 12 months (if accumulation limits are not exceeded) | Regulatory requirement to prevent indefinite storage in labs.[3] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. CAS 21997-23-9: 5-Nitro-2(3H)-benzofuranone | CymitQuimica [cymitquimica.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Nitro-3H-benzofuran-2-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Nitro-3H-benzofuran-2-one, a compound requiring careful management. The following procedural steps and data will help you establish safe handling and disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or nitrile gloves are recommended. For extensive contact, consider double gloving.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes.[2][5] |
| Face Protection | Face shield | To be used in addition to safety glasses or goggles when there is a significant risk of splashing.[6] |
| Body Protection | Laboratory coat | A standard lab coat is suitable for minor tasks. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[3][4][7] |
| Footwear | Closed-toe shoes | Mandatory in the laboratory to protect against spills.[3] |
| Respiratory Protection | Air-purifying respirator (APR) with organic vapor cartridges | Recommended if working with volatile compounds or in situations where engineering controls are insufficient to minimize inhalation exposure.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
2. Personal Hygiene:
-
Wash hands and face thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
3. Handling:
-
Avoid generating dust when handling the solid form of the compound.[3]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dark, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][8]
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
In case of a spill: Use an appropriate spill kit to contain and clean up the material. Avoid generating dust.[3]
Workflow for Handling and Disposal
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
